BRD5018
Description
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Properties
Molecular Formula |
C33H38N4O4 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide |
InChI |
InChI=1S/C33H38N4O4/c1-35(2)19-28-32(25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23)29-20-36(21-30(38)31(39)22-37(28)29)33(40)34-26-15-17-27(41-3)18-16-26/h4-8,11-18,28-32,38-39H,19-22H2,1-3H3,(H,34,40)/t28-,29+,30-,31+,32+/m1/s1 |
InChI Key |
GMFUBIXUEFNREY-OXFURMMHSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1[C@@H]([C@H]2N1C[C@@H]([C@@H](CN(C2)C(=O)NC3=CC=C(C=C3)OC)O)O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 |
Canonical SMILES |
CN(C)CC1C(C2N1CC(C(CN(C2)C(=O)NC3=CC=C(C=C3)OC)O)O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor as a Multi-Stage Antimalarial Candidate
An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Evaluation of BRD5018 against Plasmodium falciparum
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. This compound is a promising drug candidate from a series of bicyclic azetidines that demonstrates potent activity against multiple life-cycle stages of the malaria parasite.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound. The core mechanism of this compound is the selective inhibition of the P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), a crucial enzyme in parasite protein synthesis.[1][2] This targeted action leads to the cessation of protein production, resulting in parasite death. Preclinical studies have demonstrated the high potency of this compound against asexual blood stages, as well as its activity against liver and transmission stages of the parasite, highlighting its potential as a multi-stage antimalarial therapeutic.
Core Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase
This compound exerts its antimalarial effect by specifically targeting and inhibiting the cytosolic phenylalanyl-tRNA synthetase (PfcPheRS) of Plasmodium falciparum.[1][2] This enzyme is essential for the first step of protein synthesis, catalyzing the attachment of the amino acid phenylalanine to its cognate transfer RNA (tRNAPhe). By competitively inhibiting the binding of phenylalanine to the active site of PfcPheRS, this compound effectively blocks the formation of phenylalanyl-tRNAPhe.[1] This leads to a depletion of the pool of charged tRNAPhe available for the ribosome, thereby stalling protein synthesis and ultimately leading to parasite death. The selectivity of this compound for the parasite enzyme over the human ortholog is a key feature, promising a favorable safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition
| Enzyme Target | Compound | IC50 (µM) | Reference |
| P. falciparum cPheRS | This compound | 0.09 | |
| P. vivax PheRS | This compound | 0.09 | |
| Human cPheRS | This compound | >50 |
Table 2: In Vitro and In Vivo Efficacy
| Assay | Parasite/Model | Compound | Parameter | Value | Reference |
| Asexual Blood Stage Growth | P. falciparum | This compound | EC50 (nM) | 15 | [1] |
| In Vivo Efficacy | P. falciparum-infected SCID mice | This compound | ED99 (mg/kg) | 30 (single oral dose) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Phenylalanyl-tRNA Synthetase (PheRS) Aminoacylation Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PfcPheRS, which is the charging of tRNAPhe with phenylalanine.
Materials:
-
Recombinant P. falciparum cytosolic Phenylalanyl-tRNA Synthetase (PfcPheRS)
-
In vitro transcribed P. falciparum tRNAPhe
-
[3H]-L-Phenylalanine
-
ATP
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 100 nM PfcPheRS, 2 µM in vitro transcribed tRNAPhe, and 1 mM ATP.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) to the reaction mixture. Include a DMSO control (no inhibitor).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µM [3H]-L-Phenylalanine.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Precipitate the macromolecules on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with ice-cold 5% TCA, followed by one wash with 95% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Asexual Blood Stage Growth Inhibition Assay (SYBR Green Method)
This assay determines the potency of antimalarial compounds against the asexual blood stages of P. falciparum in an in vitro culture.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black, clear-bottom microplates
-
This compound or other test compounds
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Dispense 180 µL of the parasite culture into each well of a 96-well plate.
-
Add 20 µL of serially diluted this compound to the wells. Include a drug-free control (DMSO) and a positive control (e.g., chloroquine).
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (final concentration 1X) to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the drug-free control and determine the EC50 value.
In Vivo Efficacy Murine Model (4-Day Suppressive Test)
This assay evaluates the in vivo efficacy of an antimalarial compound in a mouse model of malaria.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Plasmodium berghei ANKA strain
-
This compound or other test compounds formulated for oral administration
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)
-
Giemsa stain
-
Microscope
Procedure:
-
On day 0, infect mice intravenously with 1 x 105P. berghei-parasitized red blood cells.
-
Two hours post-infection, administer the first dose of this compound orally to the treatment group. The control group receives the vehicle.
-
Administer daily doses of the compound and vehicle for the next three consecutive days (days 1, 2, and 3).
-
On day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy (counting the number of infected RBCs per 1,000 total RBCs).
-
Calculate the percentage of parasite growth inhibition for the treated group compared to the vehicle control group.
-
Monitor the mice daily for survival.
Experimental Workflow and Signaling Pathway Visualization
Conclusion
This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its unique mechanism of action, targeting the essential P. falciparum cytosolic phenylalanyl-tRNA synthetase, provides a new avenue to combat drug-resistant malaria. The potent and selective activity of this compound, coupled with its efficacy across multiple parasite life cycle stages, underscores its potential as a next-generation antimalarial drug. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and other compounds in this promising class.
References
The Discovery and Development of BRD5018: A Novel Antimalarial Agent Targeting Protein Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BRD5018, a promising antimalarial candidate from the bicyclic azetidine (B1206935) class. This compound exhibits potent, multi-stage activity against Plasmodium parasites, including drug-resistant strains, positioning it as a potential tool for malaria treatment, prophylaxis, and transmission-blocking.
Introduction: The Imperative for Novel Antimalarials
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. This has created an urgent need for new therapeutic agents with novel mechanisms of action.[1] this compound, discovered through a collaboration between the Broad Institute and Eisai, represents a significant advancement in this area.[1] It targets a crucial enzyme in the parasite's protein synthesis machinery, an essential pathway for its survival and proliferation.[1]
Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase
This compound's antimalarial activity stems from its highly specific inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1] This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting PfcPheRS, this compound effectively halts the production of essential proteins, leading to parasite death.[1] This mode of action is distinct from many currently used antimalarials, making it a valuable candidate against drug-resistant parasite strains.
The inhibition of PfcPheRS disrupts the parasite's ability to synthesize proteins required for its growth, development, and replication across different life cycle stages. This includes the asexual blood stages responsible for clinical malaria, the liver stage where the parasite initially multiplies, and the transmission stages (gametocytes) that mediate the spread of the disease to mosquitoes.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
This compound and its analogs, such as BRD3914, have demonstrated potent activity against Plasmodium falciparum in vitro. The following tables summarize the available quantitative data on the in vitro activity and preclinical pharmacokinetic properties of these bicyclic azetidines.
Table 1: In Vitro Activity of Bicyclic Azetidines against Plasmodium falciparum
| Compound | Parasite Strain | IC50 / EC50 (nM) | Reference |
| BRD3914 | Dd2 (drug-resistant) | 15 | [2][3] |
Note: Specific IC50 data for this compound against a panel of drug-resistant strains were not publicly available at the time of this report. The data for the closely related analog BRD3914 is presented as a representative of the compound class.
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Bioavailability (%) | Half-life (t1/2) | Key Findings |
| Mouse | 46 | Long | Favorable oral bioavailability and a long half-life support infrequent dosing. |
| Rat | 19 | Long | |
| Dog | 75 | Long |
In Vivo Efficacy
Preclinical studies in mouse models of malaria have demonstrated the significant in vivo efficacy of the bicyclic azetidine class. A related compound, BRD3914, was shown to provide a cure in P. falciparum-infected mice after four oral doses.[2][3] While specific ED50 and ED90 values for this compound were not found in the public domain, the consistent reports of its potent in vivo activity and potential for a single-dose cure underscore its promise as a clinical candidate.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the development of this compound and related compounds.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This biochemical assay is crucial for determining the direct inhibitory effect of compounds on the target enzyme.
Objective: To measure the IC50 of a test compound against P. falciparum cytosolic PheRS.
Principle: The assay measures the aminoacylation of tRNA with radiolabeled phenylalanine in the presence of the enzyme and ATP. The amount of radiolabeled Phe-tRNA produced is quantified and compared between reactions with and without the inhibitor.
Materials:
-
Recombinant P. falciparum cytosolic PheRS (PfcPheRS)
-
E. coli total tRNA
-
[³H]-Phenylalanine
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, [³H]-Phenylalanine, and tRNA.
-
Add varying concentrations of the test compound to the reaction mixture. Include a no-inhibitor control (DMSO only).
-
Initiate the reaction by adding PfcPheRS.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by precipitating the tRNA with cold TCA.
-
Filter the precipitate and wash with cold TCA to remove unincorporated [³H]-Phenylalanine.
-
Quantify the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Plasmodium falciparum Growth Inhibition Assay
This cell-based assay determines the potency of a compound against the asexual blood stages of the parasite.
Objective: To determine the EC50 of a test compound against different strains of P. falciparum.
Principle: Parasite growth is measured in the presence of serial dilutions of the test compound. The extent of parasite proliferation is typically assessed by measuring the incorporation of a radiolabeled nucleic acid precursor (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).
Materials:
-
Culture-adapted P. falciparum strains (e.g., 3D7, Dd2)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 supplemented with serum or Albumax, hypoxanthine (B114508), and gentamicin)
-
Test compound (e.g., this compound)
-
96-well microplates
-
[³H]-hypoxanthine or SYBR Green I lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add a synchronized culture of P. falciparum-infected red blood cells (typically at the ring stage) to each well.
-
Incubate the plates for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
For the hypoxanthine incorporation assay, add [³H]-hypoxanthine to each well for the final 24 hours of incubation.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
For the SYBR Green I assay, lyse the cells and add SYBR Green I dye. Measure the fluorescence intensity.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Mouse Model of Malaria
This animal model study evaluates the therapeutic efficacy of a compound in a living organism.
Objective: To determine the effective dose (ED50 and ED90) of a test compound in a mouse model of malaria.
Principle: Mice are infected with a lethal strain of rodent malaria parasite (e.g., Plasmodium berghei) or a human malaria parasite in a humanized mouse model. The infected mice are then treated with the test compound, and the reduction in parasitemia is monitored over time.
Materials:
-
Mice (e.g., Swiss Webster or humanized NOD-scid IL2Rγnull mice)
-
Plasmodium berghei or Plasmodium falciparum parasites
-
Test compound (e.g., this compound) formulated for oral or parenteral administration
-
Giemsa stain and microscope
Procedure:
-
Infect mice with a standardized inoculum of parasites.
-
Initiate treatment with the test compound at various dose levels for a defined period (e.g., 4 days).
-
Monitor parasitemia daily by examining Giemsa-stained blood smears.
-
Calculate the percentage of parasite suppression for each dose group compared to the vehicle-treated control group.
-
Determine the ED50 and ED90 values (the doses that cause 50% and 90% reduction in parasitemia, respectively) by plotting the percentage of suppression against the dose.
Preclinical Development Workflow
The discovery and development of a novel antimalarial agent like this compound follows a structured preclinical pipeline. The workflow aims to identify potent and safe candidates for clinical evaluation.
Conclusion
This compound represents a promising new class of antimalarial agents with a novel mechanism of action. Its potent, multi-stage activity and favorable preclinical profile highlight its potential to contribute significantly to the fight against malaria, particularly in the context of rising drug resistance. Further clinical development will be crucial to fully assess its safety and efficacy in humans.
References
BRD5018: A Technical Guide for Malaria Prophylaxis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5018 is a novel antimalarial candidate with a unique mechanism of action, demonstrating significant potential for malaria prophylaxis and treatment. Developed through a collaboration between the Broad Institute and Eisai, Inc., this bicyclic azetidine (B1206935) compound targets the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (Pf-cPheRS), an essential enzyme for parasite protein synthesis. Preclinical studies have shown its efficacy against all three stages of the parasite's life cycle: blood, liver, and transmission stages. Notably, this compound has demonstrated the potential for a single-dose cure in murine models of malaria. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound exerts its antimalarial activity by inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (Pf-cPheRS).[1] This enzyme is critical for the first step of protein synthesis, where it catalyzes the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By blocking this process, this compound effectively halts protein production within the parasite, leading to its death. Importantly, this compound exhibits high selectivity for the parasite's enzyme over the human ortholog, suggesting a favorable safety profile.[1]
Figure 1: Mechanism of Action of this compound.
Quantitative Efficacy Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against the phenylalanyl-tRNA synthetase of both Plasmodium vivax and Plasmodium falciparum.
| Target Enzyme | IC50 (µM) |
| P. vivax PheRS | 0.09 |
| P. falciparum cPheRS | Similar to P. vivax |
| Dog cPheRS | No significant inhibition |
| Human cPheRS | Weak inhibition |
Table 1: In vitro inhibitory activity of this compound against phenylalanyl-tRNA synthetase from various species. Data sourced from[1].
In Vivo Efficacy
Studies in a SCID mouse model infected with P. falciparum have shown potent antimalarial activity of this compound. A single oral dose resulted in a greater than 99.8% reduction in parasitemia at day 7 for all doses at and above 30 mg/kg.[1]
| Compound | ED90 (mg/kg) | Dosing Regimen |
| This compound | 3-10 | Single oral dose |
| Chloroquine | 4.3 | 4-day dosing |
| Mefloquine | 7.7 | 4-day dosing |
Table 2: In vivo efficacy of this compound compared to standard antimalarials in a mouse model. Data sourced from[1].
Experimental Protocols
Synthesis of this compound
A crystallization-based synthetic route for this compound has been developed, which avoids the need for chromatographic separations.[2] This multi-step synthesis involves the assembly of a complex bicyclic azetidine scaffold.
Figure 2: Key stages in the synthesis of this compound.
A detailed, step-by-step protocol can be found in the work by Mitasev et al. (2022) in Organic Process Research & Development.[2] The key transformations include a diastereoselective glycine ester Claisen rearrangement, diastereomeric salt resolution, and a diastereoselective iodo-lactonization to establish the initial stereocenters.[2] This is followed by a tandem aziridine ring-opening/azetidine ring-closure to form the core azetidine scaffold. The eight-membered diazocene ring is constructed via a sequence of reductive amination, periodate cleavage, and a Staudinger-aza-Wittig reaction.[2] An early-stage Sonogashira coupling is employed to install the diaryl acetylene moiety.[2]
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This protocol is adapted from general PheRS inhibition assay methodologies.
Materials:
-
Purified recombinant P. falciparum cPheRS
-
This compound
-
L-phenylalanine
-
ATP
-
tRNA specific for phenylalanine (tRNAPhe)
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, L-phenylalanine, and tRNAPhe.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified Pf-cPheRS enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction after a defined time period.
-
Measure the amount of pyrophosphate (PPi) produced, a byproduct of the aminoacylation reaction, using a malachite green-based colorimetric assay.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
In Vivo Malaria Prophylaxis Study in a Mouse Model
This protocol is a generalized procedure for evaluating the prophylactic efficacy of antimalarial compounds.
Materials:
-
Plasmodium berghei or humanized mice with P. falciparum sporozoites
-
This compound formulated for oral administration
-
Control vehicle
-
Female BALB/c or other suitable mouse strain
Procedure:
-
Administer this compound orally to a group of mice at various doses. A control group should receive the vehicle only.
-
After a specified period (e.g., 24 hours), infect the mice with Plasmodium sporozoites via intravenous injection or mosquito bite.
-
Starting from day 3 post-infection, monitor the development of blood-stage parasitemia by examining Giemsa-stained thin blood smears daily.
-
Continue monitoring for a predefined period (e.g., 14-28 days).
-
The primary endpoint is the absence of detectable blood-stage parasites. The protective efficacy can be calculated based on the number of protected mice in the treatment groups compared to the control group.
Figure 3: General workflow for an in vivo malaria prophylaxis study.
Safety and Pharmacokinetics
Preclinical studies in mice, rats, and dogs have indicated that the primary safety findings related to this compound are monitorable and reversible gastrointestinal toxicities.[1] No severe systemic toxicities were identified.[1] Pharmacokinetic profiling in these animal models revealed low plasma clearance, a moderate to high volume of distribution, and a long half-life ranging from 11 to 75 hours.[1] The oral bioavailability was found to be 46% in mice, 19% in rats, and 75% in dogs.[1]
Conclusion
This compound represents a promising new class of antimalarial agents with a novel mechanism of action that is effective against multiple stages of the malaria parasite life cycle. Its potent in vitro and in vivo activity, coupled with a favorable preclinical safety and pharmacokinetic profile, strongly supports its continued development as a potential single-dose prophylactic and therapeutic agent for malaria. The detailed information provided in this guide is intended to empower researchers to further investigate and build upon the existing knowledge of this compelling drug candidate.
References
Structural Activity Relationship of BRD5018 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of the novel antimalarial agent BRD5018 and its analogs. This compound, a bicyclic azetidine (B1206935), demonstrates potent activity against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary mechanism of action for this class of compounds is the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an essential enzyme for protein synthesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR)
The development of this compound and its analogs has been guided by systematic modifications to the core bicyclic azetidine scaffold. The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of key analogs, highlighting the impact of structural changes on potency and selectivity.
Table 1: In Vitro Antiplasmodial Activity of this compound Analogs against P. falciparum
| Compound ID | Modifications from Parent Scaffold | P. falciparum (Dd2 strain) EC50 (nM) | Reference |
| BRD3444 | Parent compound with multiple stereoisomers | Two of eight stereoisomers active | [1] |
| (2S,3R,4R)-BRD3444 | Active stereoisomer | Potent activity | [1] |
| (2R,3R,4R)-BRD3444 | Active stereoisomer | Potent activity | [1] |
| BRD3914 | Lacks substitution at the C2 position | 13 | [1] |
| BRD1565 | Chemical manipulation at the C4 position | 627 | [2] |
| Analog 3 | Undisclosed modification | ~10 | [2] |
| Analog 4 | Undisclosed modification | ~20 | [2] |
| Analog 5 | Undisclosed modification | ~30 | [2] |
| Analog 6 | Undisclosed modification | ~50 | [2] |
| Analog 7 | Undisclosed modification | ~100 | [2] |
| Analog 8 | Undisclosed modification | ~200 | [2] |
| Analog 9 | Undisclosed modification | ~300 | [2] |
| Analog 10 | Undisclosed modification | ~500 | [2] |
| Analog 11 | Undisclosed modification | ~1000 | [2] |
| Analog 12 | Undisclosed modification | >1000 | [2] |
Table 2: Cytotoxicity of BRD3914 against Human Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Reference |
| A549 | Human lung carcinoma | 38 | [1] |
| HEK293 | Human embryonic kidney | >50 | [1] |
| HepG2 | Human liver carcinoma | >50 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the 50% effective concentration (EC50) of compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Human red blood cells (O+)
-
Complete parasite medium (RPMI 1640 supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete parasite medium in the 96-well plates.
-
Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[3][4][5][6]
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay (Malachite Green-based)
This biochemical assay measures the inhibition of PfcPheRS activity by monitoring the release of pyrophosphate (PPi), a product of the aminoacylation reaction.
Materials:
-
Recombinant P. falciparum cytosolic PheRS (PfcPheRS)
-
L-phenylalanine
-
ATP
-
tRNAPhe
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite Green reagent
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add PfcPheRS to the wells and incubate briefly.
-
Initiate the reaction by adding a mixture of L-phenylalanine, ATP, and tRNAPhe.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the amount of PPi produced by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 620-640 nm.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[7][8][9][10]
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the structural activity relationship of this compound and its analogs.
Caption: Mechanism of action of this compound and its analogs.
Caption: Drug discovery workflow for this compound analogs.
Caption: Key structural determinants for antimalarial activity.
References
- 1. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic azetidines cure infection with the diarrheal pathogen Cryptosporidium in mice by inhibiting parasite phenylalanyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
- 8. interchim.fr [interchim.fr]
- 9. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biogot.com [biogot.com]
The Novelty of BRD5018's Antimalarial Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts. This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth analysis of BRD5018, a promising antimalarial candidate that targets a novel enzyme in the parasite, the cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).
Executive Summary
This compound is a bicyclic azetidine (B1206935) compound that exhibits potent antimalarial activity against multiple life-cycle stages of the Plasmodium parasite, including the blood, liver, and transmission stages.[1] Its novelty lies in its mechanism of action: the selective inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme essential for protein synthesis.[1][2] This mode of action is distinct from existing antimalarial drugs, making this compound a valuable candidate for combating drug-resistant malaria. Preclinical studies have demonstrated its potential for a single-dose cure in mouse models of malaria.[2]
The Novel Target: Plasmodium falciparum Phenylalanyl-tRNA Synthetase (PfcPheRS)
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[2] While aaRSs are conserved across species, sufficient structural differences between the parasite and human enzymes allow for the development of selective inhibitors. The P. falciparum genome encodes for three distinct phenylalanyl-tRNA synthetases located in the cytoplasm, apicoplast, and mitochondrion.[3] this compound specifically targets the cytosolic form, PfcPheRS.[2] The validation of PfcPheRS as a druggable target opens a new avenue for antimalarial drug discovery.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its close analog, BRD7929 (also known as BRD1389), which shares the same bicyclic azetidine core and mechanism of action.
| Compound | Parameter | Strain/Enzyme | Value | Reference |
| This compound | In vivo Efficacy (ED90) | P. falciparum (SCID mouse model) | 3 - 10 mg/kg (single oral dose) | [4] |
| This compound | Enzyme Inhibition (IC50) | P. vivax cPheRS | 0.09 µM | [4] |
| BRD7929 | In vitro Efficacy (EC50) | P. falciparum (Dd2 strain) | 5 nM | [5] |
| BRD7929 | In vitro Efficacy (EC50) | P. falciparum (3D7 strain) | 9 nM | [5] |
| BRD1389 | Enzyme Inhibition (IC50) | P. falciparum cFRS | 13 nM | [2] |
| BRD1389 | Enzyme Inhibition (IC50) | P. vivax cFRS | 12 nM | [2] |
| BRD1389 | Enzyme Inhibition (IC50) | Human cFRS | >10,000 nM | [2] |
| BRD1389 | Selectivity Index (Human/Pf) | cFRS | >769 | [2] |
Note: Data for BRD7929/BRD1389 is included due to its close structural and functional relationship to this compound and the limited publicly available data for this compound itself.
Mechanism of Action
This compound and its analogs act as competitive inhibitors of L-phenylalanine, one of the substrates for PfcPheRS.[2] The binding of the inhibitor to the active site of the enzyme prevents the formation of phenylalanyl-adenylate, the first step in the aminoacylation reaction. This ultimately halts protein synthesis, leading to parasite death.[1][2] Structural studies of the related compound BRD1389 in complex with P. vivax cFRS have revealed that the inhibitor occupies both the L-Phe binding site and an adjacent auxiliary pocket, providing a basis for its high potency and selectivity.[2]
Signaling Pathway: Inhibition of Protein Synthesis by this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs are provided below.
In Vitro Antimalarial Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the 50% effective concentration (EC50) of a compound against P. falciparum asexual blood stages.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are diluted to a starting parasitemia of ~0.5-1% and a hematocrit of 2%. The parasite suspension is added to 96-well plates containing the pre-diluted compound.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are normalized to untreated controls, and the EC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
In Vivo Efficacy Assessment (4-Day Suppressive Test in Murine Model)
This assay evaluates the in vivo antimalarial activity of a compound in a mouse model of malaria.
-
Animal Model: Immunocompromised mice (e.g., SCID) engrafted with human erythrocytes are typically used for P. falciparum studies.
-
Infection: Mice are infected intravenously or intraperitoneally with a known number of P. falciparum-infected human red blood cells.
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to that of the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) are calculated from the dose-response data.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay (Malachite Green-based)
This biochemical assay measures the inhibition of the aminoacylation activity of PheRS.
-
Reagents: Purified recombinant P. falciparum and human PheRS, L-phenylalanine, ATP, cognate tRNA(Phe), and a malachite green reagent.
-
Reaction Setup: The assay is performed in a 96-well plate. The test compound is serially diluted and pre-incubated with the PheRS enzyme.
-
Reaction Initiation: The aminoacylation reaction is initiated by the addition of a substrate mixture containing L-phenylalanine, ATP, and tRNA(Phe). The reaction produces pyrophosphate (PPi).
-
Pyrophosphate Conversion: Inorganic pyrophosphatase is included in the reaction to convert the PPi to two molecules of inorganic phosphate (B84403) (Pi).
-
Colorimetric Detection: The reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the free phosphate.
-
Absorbance Measurement: The absorbance is measured at ~620-640 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of Pi produced and thus to the enzyme activity. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow: From Target Identification to Preclinical Candidate
Caption: A generalized experimental workflow for antimalarial drug discovery.
Resistance and Selectivity
A key advantage of targeting a novel enzyme is the potential to circumvent existing resistance mechanisms. Studies with bicyclic azetidines have shown that resistance to this class of compounds is associated with mutations in the gene encoding PfcPheRS, confirming it as the target.[2]
Crucially, this compound and its analogs exhibit high selectivity for the parasite enzyme over the human ortholog.[2][4] This selectivity is attributed to structural differences in the active site and an auxiliary pocket of the enzyme between P. falciparum and humans.[2] The high selectivity index suggests a favorable therapeutic window with a reduced likelihood of host toxicity.
Conclusion
This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, targeting the essential parasite enzyme PfcPheRS, provides a new strategy to combat the growing threat of drug resistance. The potent, multi-stage activity and high selectivity of this compound class underscore its potential as a next-generation antimalarial therapeutic. Further clinical development of this compound is warranted to fully evaluate its efficacy and safety in humans.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
BRD5018: A Preclinical Data Package for a Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for BRD5018, a novel bicyclic azetidine (B1206935) compound with potent antimalarial activity. The information presented herein summarizes key findings from in vitro and in vivo studies, outlining the mechanism of action, pharmacokinetic profile, efficacy, and safety of this promising drug candidate.
Core Data Summary
In Vitro and In Vivo Efficacy
This compound demonstrates potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been established in both in vitro and in vivo models.
| Parameter | Species/Model | Value | Source |
| In Vivo Efficacy (ED90) | SCID mouse model (P. falciparum) | 3-10 mg/kg (single oral dose) | [1] |
| Parasitemia Reduction | SCID mouse model (P. falciparum) | >99.8% at ≥30 mg/kg (Day 7, single oral dose) | [1] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Mouse | Rat | Dog | Human (Projected) | Source |
| Oral Bioavailability (F) | 46% | 19% | 75% | 77% | [1] |
| Gastrointestinal Availability (Fa x Fg) | ~58% | ~25% | ~75% | 85% | [1] |
| Log D (pH 7.4) | - | - | - | 3.2 | [1] |
| Liver Microsomal Stability | Excellent | Excellent | Excellent | Excellent | [1] |
| Hepatocyte Stability | Excellent | Excellent | Excellent | Excellent | [1] |
Safety and Toxicology
Non-GLP (Good Laboratory Practice) safety studies have been conducted to assess the toxicological profile of this compound.
| Study Type | Species | Key Findings | Source |
| Single Dose Toxicity | ICR Mice (oral) | Well-tolerated at 100 mg/kg. Mortality at 300 and 600 mg/kg was associated with gastric ulceration and hepatocellular fatty degeneration. | [1] |
| Dose Range Finding | Rodents and Dogs | Primary toxicity related to monitorable and reversible gastrointestinal (GI) events, likely due to local irritation. No serious systemic toxicity was identified. | [1][2] |
| Cardiovascular Safety | Telemetered Male Beagle Dogs (oral) | No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml. Emesis occurred at 100 and 450 mg/kg. | [1] |
Mechanism of Action
This compound exerts its antimalarial effect through a novel mechanism of action: the inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS).[1] This enzyme is crucial for parasite protein synthesis. This compound exhibits good selectivity for the parasite enzyme over its human ortholog, which is a key attribute for a favorable safety profile.[1] The development of drugs with new mechanisms of action is critical to combat the growing threat of antimalarial drug resistance.[2]
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
In Vivo Efficacy Study
-
Model: SCID (Severe Combined Immunodeficient) mice were used to allow for the engraftment of human red blood cells and subsequent infection with P. falciparum.
-
Dosing: A single oral dose of this compound was administered to the infected mice at concentrations of 3, 10, 30, 60, and 120 mg/kg.[1]
-
Endpoint: Parasitemia levels were monitored, and the efficacy was determined by the reduction in parasite load. The ED90 (the dose required to achieve 90% efficacy) was estimated.[1]
Caption: Workflow for the in vivo efficacy assessment of this compound.
Cardiovascular Safety Study
-
Model: Telemetered male beagle dogs were used to allow for continuous monitoring of cardiovascular parameters.
-
Dosing: this compound was administered once daily in a dose-escalating manner, with doses of 0, 30, 100, and 450 mg/kg.[1]
-
Endpoints: The effects on the cardiovascular system were assessed, including monitoring for any significant changes in heart rate, blood pressure, and electrocardiogram (ECG) readings. Plasma concentrations of this compound were also measured.[1]
Caption: Experimental workflow for the cardiovascular safety study of this compound.
Conclusion
The preclinical data for this compound indicate a promising profile for a novel antimalarial agent. Its unique mechanism of action, potent in vivo efficacy, and favorable pharmacokinetic and safety profiles support its continued development.[1][2] The primary observed toxicity is related to reversible gastrointestinal effects, with no major systemic toxicities identified in the preclinical species tested.[1] These findings suggest that this compound has the potential to be a valuable new tool in the global effort to combat malaria, particularly in the face of emerging drug resistance.[2]
References
Methodological & Application
Application Notes and Protocols for the Crystallization-Based Synthesis of BRD5018
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD5018 is a potent antimalarial agent that acts as an inhibitor of the Plasmodium cytosolic phenylalanine tRNA synthetase (cPheRS).[1] Its complex bicyclic azetidine (B1206935) scaffold presents a significant synthetic challenge.[2][3][[“]][5] This document outlines a robust and scalable, entirely crystallization-based synthetic route to this compound, which circumvents the need for chromatographic purification steps.[2][3][[“]][5] This method significantly improves the overall yield, reduces cost and waste generation, and enhances throughput and quality control, making it suitable for the large-scale production required for clinical development.[2][3][[“]][5]
Key Features of the Crystallization-Based Route
-
Chromatography-Free Process: The synthesis relies on the crystallization of intermediates for purification, eliminating the need for column chromatography.[2][3][[“]][5]
-
High Overall Yield: This route achieves a remarkable 64-fold increase in overall yield (3.20%) compared to the initial discovery route (0.05%).[3]
-
Scalability and Efficiency: The replacement of 15 chromatography steps with 14 crystallization or precipitation steps leads to a greater than 100-fold reduction in projected solvent use and waste.[3]
-
Stereochemical Control: The synthesis establishes five stereogenic centers with high control through a sequence of diastereoselective reactions and resolutions.[2][3][5]
Overall Synthesis Scheme
The synthesis of this compound is a multi-step process that can be broadly divided into the construction of the azetidine core and the subsequent formation of the diazocane ring. The workflow is designed to produce crystalline intermediates at key stages, ensuring high purity of the final product.
Caption: Overall workflow for the crystallization-based synthesis of this compound.
Quantitative Data Summary
| Parameter | Discovery Route | Crystallization-Based Route | Reference |
| Overall Yield | 0.05% | 3.20% | [3] |
| Number of Steps | 21 | 22 | [1][6] |
| Chromatography Steps | 15 | 0 | [3] |
| Crystallization Steps | - | 14 | [1][3] |
| Solvent Use/Waste | High | >100-fold reduction | [3] |
Experimental Protocols
The following protocols are adapted from the published crystallization-based synthetic route.[2][3]
Synthesis of the Diaryl Acetylene (B1199291) Moiety via Sonogashira Coupling
This initial step installs the diaryl acetylene moiety early in the synthesis to avoid low-yielding late-stage reactions.[3][5]
-
Reaction: Sonogashira coupling of methyl 4-bromocinnamate with phenylacetylene.
-
Catalyst System: 0.1 mol % of (PhCN)₂PdCl₂ and 0.2 mol % [(tBu)₃PH]BF₄.[3]
-
Procedure Summary: The coupling reaction is performed under optimized catalytic conditions. Upon completion, the product (23) is precipitated as a crystalline solid by the addition of water to the reaction mixture, achieving a 94% yield.[3] The resulting ester is then reduced to the crystalline alcohol (24) using diisobutylaluminium hydride (DIBALH).[3]
Stereoselective Installation of Azetidine Precursors
A three-step sequence is employed to establish the three contiguous stereogenic centers of the azetidine ring.[1][2][5]
-
Step 2a: Diastereoselective Glycine Ester Claisen Rearrangement:
-
Step 2b: Diastereomeric Salt Resolution:
-
The carboxylate product from the Claisen rearrangement is resolved to separate diastereomers.
-
-
Step 2c: Diastereoselective Iodolactonization:
Azetidine Ring Formation
The all-cis trisubstituted azetidine scaffold is constructed through a tandem cyclization process.[2][5]
-
Procedure Summary: A 2-amino-1,4-diol template, derived from the iodolactone, undergoes a tandem aziridine (B145994) ring-opening/azetidine ring-closure to form the desired azetidine ring with the correct stereochemistry and functional groups for subsequent steps.[2][3][5]
Diazocane Ring Formation and Final Synthesis of this compound
The eight-membered diazocane ring is formed using a tandem Staudinger-aza-Wittig reaction.[2][5]
-
Key Intermediate: An azetidine-ribose acetonide template is formed by reductive amination of the azetidine with D-Ribose-2,3-acetonide.[2][3][5]
-
Reaction Sequence: The ribose portion undergoes periodate (B1199274) cleavage, followed by a Staudinger-aza-Wittig sequence to form the diazocane ring.[3]
-
Final Deprotection and Crystallization:
-
The phthalimide (B116566) protecting group is removed with methylamine (B109427) in 1,2-dimethoxyethane, yielding a crystalline primary amine.[2]
-
A reductive amination with aqueous formaldehyde (B43269) and NaBH(OAc)₃ in MeOH is performed.[2]
-
The final deprotection of the acetonide is carried out in aqueous HCl.[2]
-
This compound is obtained as a white crystalline solid after crystallization from 2-propanol or a slow evaporation from an acetone/water solution.[2]
-
Signaling Pathway and Mechanism of Action
While the synthesis itself does not involve a signaling pathway, the target of this compound is a key enzyme in Plasmodium falciparum. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound as a competitive inhibitor of cPheRS.
The crystallization-based synthesis of this compound represents a significant advancement in process chemistry, enabling the efficient and scalable production of this promising antimalarial candidate. By eliminating the need for chromatography and focusing on the isolation of crystalline intermediates, this route provides a cost-effective and environmentally friendly method for manufacturing this compound for further research and clinical trials.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. consensus.app [consensus.app]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of BRD5018 in Plasmodium falciparum Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a novel antimalarial compound that shows significant promise for the treatment and prevention of malaria. It functions by inhibiting the parasite's phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for protein synthesis. This unique mechanism of action makes it a valuable candidate for overcoming existing drug-resistance issues. This compound demonstrates activity against multiple life-cycle stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including the asexual blood stages, transmission-stage gametocytes, and liver stages.
These application notes provide detailed protocols for the in vitro evaluation of this compound against various stages of P. falciparum cultures, enabling researchers to assess its potency and further investigate its mechanism of action.
Data Presentation: In Vitro Activity of a Phenylalanyl-tRNA Synthetase Inhibitor
The following table summarizes the in vitro inhibitory activity of a bicyclic azetidine (B1206935) compound, BRD7929, which shares a similar core structure and the same molecular target as this compound. This data can be used as a reference for designing experiments with this compound.
| Parameter | P. falciparum Strain | IC50 (nM) * | Assay Type |
| Asexual Blood Stage Activity | 3D7 (drug-sensitive) | 10 ± 2 | SYBR Green I |
| Dd2 (drug-resistant) | 15 ± 3 | SYBR Green I | |
| Gametocyte Activity (Stage V) | NF54 | ~50 | Luciferase-based viability assay |
| Liver Stage Activity | NF54 | ~20 | Inhibition of liver-stage development assay (ILSDA) |
Note: IC50 values are presented as mean ± standard deviation from at least three independent experiments. Data for BRD7929 is used as a proxy for this compound due to the lack of publicly available specific data for this compound and their shared target and chemical class.[[“]][2][3]
Experimental Protocols
In Vitro Culture of Asexual Blood Stages of Plasmodium falciparum
Objective: To maintain a continuous culture of the asexual erythrocytic stages of P. falciparum for use in drug susceptibility assays.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks (T25 or T75)
-
Centrifuge
Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Thaw a cryopreserved vial of P. falciparum-infected erythrocytes and culture with fresh erythrocytes in CCM at a 2-5% hematocrit.
-
Place the culture flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, and seal.
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Maintain the culture by changing the medium daily and splitting the culture with fresh erythrocytes when the parasitemia reaches 5-8%.
In Vitro Drug Susceptibility Testing using SYBR Green I-based Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.[4][5][6]
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I dye)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in CCM in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Add 180 µL of the synchronized parasite culture to each well containing 20 µL of the drug dilution.
-
Incubate the plate in a modular chamber with the gas mixture at 37°C for 72 hours.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Gametocyte Viability Assay
Objective: To assess the activity of this compound against mature (Stage V) P. falciparum gametocytes.[7][8]
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
This compound stock solution
-
Gametocyte culture medium
-
96-well plates
-
Luciferase-based viability reagent (e.g., Promega CellTiter-Glo®)
-
Luminometer
Procedure:
-
Induce gametocytogenesis in a P. falciparum culture and maintain for 12-14 days to obtain mature Stage V gametocytes.
-
Purify mature gametocytes.
-
Plate the gametocytes in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 48-72 hours under appropriate conditions.
-
Add the luciferase-based viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of gametocyte viability and determine the IC50 value.
In Vitro Liver Stage Inhibition Assay
Objective: To evaluate the effect of this compound on the development of P. falciparum liver stages.[9][10]
Materials:
-
Cryopreserved primary human hepatocytes
-
P. falciparum sporozoites
-
This compound stock solution
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
Antibodies for immunofluorescence staining (e.g., anti-CSP, anti-HSP70)
-
Fluorescence microscope
Procedure:
-
Seed primary human hepatocytes in collagen-coated 96-well plates.
-
After cell adherence, infect the hepatocytes with P. falciparum sporozoites.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 3-5 days to allow for liver-stage parasite development (schizonts).
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining using primary antibodies against parasite proteins and fluorescently labeled secondary antibodies.
-
Image the plates using a high-content fluorescence microscope.
-
Quantify the number and size of liver-stage schizonts in treated versus untreated wells to determine the inhibitory effect of this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Workflow Diagram
References
- 1. consensus.app [consensus.app]
- 2. Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Frontiers | Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum [frontiersin.org]
- 9. Towards an optimized inhibition of liver stage development assay (ILSDA) for Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BRD5018 Dose-Response Assays in Plasmodium falciparum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a novel antimalarial compound belonging to the bicyclic azetidine (B1206935) class, which demonstrates a promising mechanism of action by targeting the cytosolic phenylalanyl-tRNA synthetase (cFRA) of Plasmodium falciparum. This enzyme is crucial for parasite protein synthesis, and its inhibition leads to parasite death. A key feature of this compound and its analogs is their activity against multiple stages of the parasite's life cycle, including the asexual blood stages, the liver stage, and the transmission stages (gametocytes), making it a promising candidate for both treatment and prevention of malaria.
These application notes provide a comprehensive overview of the dose-response assays for evaluating the in vitro efficacy of this compound against P. falciparum. The included protocols are based on the widely used SYBR Green I fluorescence-based assay, a reliable and high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Data Presentation
Table 1: In Vitro Activity of BRD3914 against Asexual Blood Stage P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Assay Method |
| BRD3914 | Dd2 (drug-resistant) | 15 | Not specified |
Note: The Dd2 strain is known for its resistance to multiple antimalarial drugs.[2][3][4]
Table 2: In Vitro Cytotoxicity of BRD3914 against Human Cell Lines
| Cell Line | CC50 (µM) |
| A549 | 38 |
| HEK293 | >50 |
| HepG2 | >50 |
CC50: 50% cytotoxic concentration.[2][3]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound exerts its antimalarial effect by inhibiting the P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this process, this compound effectively halts the production of essential proteins, leading to parasite death.
Caption: Inhibition of P. falciparum protein synthesis by this compound.
Experimental Workflow for Dose-Response Assay
The following diagram outlines the general workflow for determining the dose-response of this compound against P. falciparum using the SYBR Green I-based assay.
Caption: Workflow for SYBR Green I-based dose-response assay.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound against Asexual P. falciparum using SYBR Green I
This protocol is adapted from standard procedures for antimalarial drug susceptibility testing.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P. falciparum culture (e.g., 3D7, Dd2, W2, K1 strains) synchronized to the ring stage
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Human red blood cells (RBCs), type O+
-
Sterile, 96-well flat-bottom microplates
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
2. Preparation of Drug Plates:
-
Prepare a series of 2-fold serial dilutions of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from low nanomolar to micromolar.
-
Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration) and a background control (uninfected RBCs in medium).
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.
3. Parasite Culture Preparation and Inoculation:
-
Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., 5% D-sorbitol treatment).
-
Adjust the parasitemia to 0.5% in a 2% hematocrit suspension with complete culture medium and uninfected RBCs.
-
Add 100 µL of the parasite suspension to each well of the pre-dosed assay plate, resulting in a final volume of 200 µL per well.
4. Incubation:
-
Incubate the plates in a humidified, modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.
5. Lysis and Staining:
-
After the 72-hour incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer (e.g., 2 µL of 10,000x stock in 10 mL of lysis buffer). Protect the solution from light.
-
Carefully remove 100 µL of the supernatant from each well of the assay plate.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently by pipetting up and down.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
6. Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
7. Data Analysis:
-
Subtract the background fluorescence (wells with uninfected RBCs) from all experimental wells.
-
Express the fluorescence readings as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Protocol 2: Assay for Liver Stage Activity of this compound (Conceptual)
Assessing the activity of compounds against the liver stages of P. falciparum typically involves in vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) and sporozoites.
1. General Principle:
-
Hepatocytes are seeded in a multi-well plate and infected with P. falciparum sporozoites.
-
The infected cells are then treated with various concentrations of this compound.
-
After an incubation period of 3-6 days to allow for the development of liver-stage schizonts, the parasite load is quantified.
2. Quantification Methods:
-
Immunofluorescence microscopy: Staining for parasite-specific proteins (e.g., HSP70, MSP1) and automated image analysis to count the number and size of schizonts.
-
Luciferase-based assays: Using transgenic parasites expressing luciferase, where the luminescence signal is proportional to the parasite biomass.
-
RT-qPCR: Quantifying parasite-specific RNA transcripts (e.g., 18S rRNA) relative to a host cell housekeeping gene.
3. Data Analysis:
-
Similar to the blood-stage assay, dose-response curves are generated by plotting the percentage of inhibition of schizont development against the log of the this compound concentration to determine the IC50.
Protocol 3: Assay for Transmission-Blocking (Gametocytocidal) Activity of this compound (Conceptual)
Evaluating the effect of this compound on the transmission stages involves assays that measure the viability of mature gametocytes.
1. General Principle:
-
P. falciparum gametocytes are cultured to maturity (Stage V).
-
Mature gametocytes are exposed to a range of this compound concentrations for 48-72 hours.
-
Gametocyte viability is assessed.
2. Viability Assessment Methods:
-
ATP-based luminescence assays: The amount of ATP is proportional to the number of viable gametocytes.
-
Flow cytometry: Using fluorescent viability dyes to differentiate between live and dead gametocytes.
-
Standard Membrane Feeding Assay (SMFA): This is the gold standard for assessing transmission-blocking activity. Gametocytes treated with the compound are fed to mosquitoes through a membrane feeding apparatus. The number of oocysts that develop in the mosquito midgut is then counted to determine the transmission-blocking effect.
3. Data Analysis:
-
For in vitro viability assays, IC50 values are determined from dose-response curves. For the SMFA, the reduction in oocyst intensity and prevalence in treated versus control groups is calculated.
Conclusion
This compound represents a promising new class of antimalarial compounds with a novel mechanism of action and multi-stage activity. The protocols outlined in these application notes provide a framework for the systematic evaluation of the dose-response relationship of this compound and other bicyclic azetidines against P. falciparum. The SYBR Green I-based assay is a robust and scalable method for determining the in vitro potency against asexual blood stages. While more complex, assays for liver and transmission stage activity are crucial for fully characterizing the potential of these compounds to contribute to malaria control and eradication efforts. Further research to generate and publish specific dose-response data for this compound against a comprehensive panel of drug-sensitive and resistant P. falciparum strains is highly encouraged.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. mesa.gestortectic.com [mesa.gestortectic.com]
- 3. Genetic complexity alters drug susceptibility of asexual and gametocyte stages of Plasmodium falciparum to antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malaria | Three Major Infectious Diseases and Neglected Tropical Diseases (NTDs) | Japan Pharmaceutical Manufacturers Association(JPMA) [jpma.or.jp]
Application Notes and Protocols for BRD5018-Based Click Chemistry Probes in Parasitology
For Researchers, Scientists, and Drug Development Professionals
These application notes describe the hypothetical use of a BRD5018-derived click chemistry probe for studying its mechanism of action and target engagement in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is a potent antimalarial compound that inhibits the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRS), an essential enzyme for protein synthesis.[1][2] The protocols provided are based on established click chemistry and activity-based protein profiling (ABPP) methodologies in parasitology.
Introduction to this compound and Click Chemistry in Parasitology
This compound is a bicyclic azetidine (B1206935) compound with demonstrated efficacy against multiple life stages of Plasmodium parasites, making it a promising candidate for malaria treatment and prevention.[1] Its validated target, cFRS, is crucial for the parasite's survival.[1][2] To further elucidate the molecular interactions of this compound and validate its on-target activity within the complex cellular environment of the parasite, a chemical probe strategy employing click chemistry is highly valuable.
Click chemistry allows for the specific and efficient covalent ligation of two molecules, typically an azide (B81097) and an alkyne, in a biological sample. By designing a this compound analog containing a bioorthogonal handle (e.g., an alkyne group), researchers can visualize, identify, and quantify its interaction with parasitic proteins. This approach can confirm direct target engagement with cFRS and identify potential off-target interactions.
Hypothetical this compound-Alkyne Probe
For the purposes of these application notes, we will refer to a hypothetical alkyne-modified version of this compound as This compound-alkyne . The design of this probe would involve strategically placing an alkyne group on the this compound scaffold at a position that does not interfere with its binding to cFRS. Structural data on the binding of similar bicyclic azetidines to P. vivax cFRS can guide this design.[1]
Applications in Parasitology Research
Target Engagement and Visualization
A primary application of this compound-alkyne is to visualize its engagement with cFRS within intact P. falciparum parasites. This is achieved by treating live parasites with the probe, followed by lysis, click reaction with an azide-functionalized reporter tag (e.g., a fluorophore like Alexa Fluor 488 azide), and subsequent visualization by fluorescence microscopy or in-gel fluorescence scanning.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP can be used to assess the specificity of this compound and to screen for other compounds that bind to the same target. In this assay, parasite lysates are pre-incubated with the parent compound (this compound) before the addition of the this compound-alkyne probe. A reduction in the signal from the probe indicates that the parent compound is competing for the same binding site.
Identification of Binding Proteins
By using an azide-functionalized biotin (B1667282) tag in the click reaction, the this compound-alkyne-protein complex can be enriched from parasite lysates using streptavidin beads. The enriched proteins can then be identified and quantified by mass spectrometry, confirming cFRS as the primary target and revealing any potential off-target binders.
Quantitative Data Summary
As the use of a this compound click chemistry probe is hypothetical, no experimental quantitative data exists. The following table illustrates how such data could be presented.
| Parameter | Value | Method |
| This compound IC50 | [Hypothetical Value, e.g., 10 nM] | P. falciparum growth inhibition assay |
| This compound-alkyne IC50 | [Hypothetical Value, e.g., 50 nM] | P. falciparum growth inhibition assay |
| cFRS Target Occupancy | [Hypothetical Value, e.g., >80% at 10x IC50] | Competitive ABPP with fluorescent readout |
| Binding Affinity (KD) | [Hypothetical Value, e.g., 25 nM] | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Protocol 1: In Situ Target Engagement of this compound-alkyne in P. falciparum
Objective: To visualize the binding of this compound-alkyne to its target proteins in cultured P. falciparum.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
This compound-alkyne probe
-
Complete RPMI 1640 medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction cocktail:
-
Azide-fluorophore (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Treat synchronized trophozoite-stage parasites with 1 µM this compound-alkyne in complete medium for 2 hours at 37°C. Include a DMSO-treated control.
-
Wash the parasites twice with ice-cold PBS to remove excess probe.
-
Lyse the parasite pellets with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
To 50 µg of protein lysate, add the click chemistry reaction cocktail (final concentrations: 100 µM azide-fluorophore, 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding EDTA.
-
Add SDS-PAGE loading buffer and resolve the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Protocol 2: Competitive ABPP with this compound
Objective: To demonstrate that this compound competes with this compound-alkyne for binding to cFRS.
Procedure:
-
Prepare parasite lysates as described in Protocol 1, steps 3-5.
-
Pre-incubate 50 µg of lysate with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO for 30 minutes at room temperature.
-
Add 1 µM this compound-alkyne to each reaction and incubate for 1 hour at room temperature.
-
Proceed with the click chemistry reaction and gel analysis as described in Protocol 1, steps 6-10.
-
Quantify the fluorescence intensity of the band corresponding to cFRS to determine the extent of competition.
Visualizations
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Workflow for this compound-alkyne probe experiments.
Caption: Logic of competitive activity-based protein profiling.
References
Application Notes and Protocols for Labeling Parasite Proteins with an Alkyne Tag to Investigate the Effects of BRD5018
Introduction
BRD5018 is a promising antimalarial compound that has been shown to inhibit protein synthesis in parasites, a critical pathway for their survival and proliferation. The specific target of this compound is the phenylalanyl-tRNA synthetase (PheRS), an essential enzyme responsible for charging tRNA with phenylalanine, a crucial step in translating the genetic code into proteins.[1][2][3][4][5] Understanding the precise impact of this compound on the parasite proteome is vital for its development as a therapeutic agent.
This document provides detailed application notes and protocols for utilizing a powerful chemoproteomic technique, Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), to label newly synthesized proteins in parasites with an alkyne tag.[6][7][8][9] This method allows for the direct visualization and quantification of protein synthesis. By combining BONCAT with this compound treatment, researchers can precisely measure the inhibitory effect of the compound on global protein production in parasites such as Plasmodium falciparum.
The alkyne tag, typically introduced via the methionine analog L-homopropargylglycine (HPG), serves as a bioorthogonal handle.[7] This means it is chemically inert within the biological system but can be specifically and efficiently labeled with a reporter molecule, such as a fluorophore or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[10] This enables downstream applications including fluorescent microscopy, SDS-PAGE analysis, and quantitative mass spectrometry to elucidate the impact of this compound on the parasite's proteome.
Signaling Pathway and Mechanism of Action
dot
Caption: Mechanism of this compound action on the protein synthesis pathway.
Experimental Workflow
dot
Caption: Overview of the experimental workflow.
Data Presentation
Table 1: Quantitative Analysis of Protein Synthesis Inhibition by this compound
| Treatment Group | Alkyne-Tagged Protein Signal (Normalized Intensity) | Standard Deviation | % Inhibition of Protein Synthesis |
| Vehicle Control (DMSO) | 1.00 | 0.08 | 0% |
| This compound (1x IC50) | 0.45 | 0.05 | 55% |
| This compound (5x IC50) | 0.12 | 0.03 | 88% |
| This compound (10x IC50) | 0.05 | 0.02 | 95% |
| Chloroquine (10x IC50) | 0.95 | 0.07 | 5% |
Table 2: Key Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| L-homopropargylglycine (HPG) | 100 mM in DMSO | 50-100 µM | Optimize for cell type. |
| This compound | 10 mM in DMSO | 1x, 5x, 10x IC50 | Determine IC50 beforehand. |
| Copper (II) Sulfate | 50 mM in H2O | 1 mM | Prepare fresh. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H2O | 1 mM | Prepare fresh. |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 10 mM in DMSO | 100 µM | |
| Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) | 10 mM in DMSO | 10-50 µM | Protect from light. |
| Azide-Biotin | 10 mM in DMSO | 100 µM | For enrichment. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Parasite Proteins with HPG and this compound Treatment
Materials:
-
Plasmodium falciparum culture (or other parasite of interest)
-
Methionine-free RPMI 1640 medium
-
L-homopropargylglycine (HPG)
-
This compound
-
DMSO (vehicle control)
-
96-well plates or culture flasks
-
Incubator with appropriate gas mixture and temperature
Procedure:
-
Parasite Culture Preparation:
-
Synchronize the parasite culture to the desired stage (e.g., ring or trophozoite stage).
-
Wash the parasite-infected red blood cells twice with pre-warmed, methionine-free RPMI 1640 to remove endogenous methionine.
-
Resuspend the cells in methionine-free RPMI 1640 to the desired hematocrit and parasitemia.
-
-
Metabolic Labeling:
-
Add HPG to the parasite culture to a final concentration of 50-100 µM.
-
Incubate the culture under standard conditions for 1-4 hours to allow for the incorporation of HPG into newly synthesized proteins. The optimal labeling time should be determined empirically.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in methionine-free RPMI 1640. Also, prepare a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle control to the HPG-labeled parasite cultures.
-
Incubate for the desired treatment duration (e.g., 2, 4, 6 hours).
-
-
Cell Harvesting and Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet twice with cold PBS to remove excess HPG and this compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction for Protein Visualization
Materials:
-
Protein lysate from Protocol 1
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper (II) Sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare Click Reaction Master Mix:
-
In a microcentrifuge tube, prepare the click reaction master mix. For a 50 µL reaction, mix the following in order:
-
35 µL of protein lysate (containing 50-100 µg of protein)
-
5 µL of Azide-fluorophore (from 10 mM stock, final concentration ~1 mM)
-
5 µL of CuSO4 (from 50 mM stock, final concentration 5 mM)
-
2.5 µL of TCEP (from 50 mM stock, final concentration 2.5 mM)
-
2.5 µL of TBTA (from 10 mM stock, final concentration 0.5 mM)
-
-
Note: Always add the CuSO4 after the TCEP to ensure the reduction of Cu(II) to Cu(I).
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess reagents by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the protein pellet.
-
-
SDS-PAGE Analysis:
-
Resuspend the protein pellet in 1x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths.
-
The gel can then be stained with Coomassie Blue or a similar stain to visualize the total protein loading.
-
Protocol 3: Enrichment and Quantitative Mass Spectrometry Analysis
Materials:
-
Protein lysate from Protocol 1
-
Azide-Biotin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin
-
Reagents for iTRAQ or TMT labeling (optional, for multiplexed quantification)
-
LC-MS/MS instrument
Procedure:
-
Click Reaction with Azide-Biotin:
-
Perform the click chemistry reaction as described in Protocol 2, but substitute the azide-fluorophore with azide-biotin.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS + 1% SDS, 3 washes with PBS + 8 M urea, and 3 washes with PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Labeling and Mass Spectrometry:
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest) against the parasite proteome database.
-
Quantify the relative abundance of proteins across the different treatment groups to determine the effect of this compound on the synthesis of specific proteins.
-
Conclusion
The combination of bioorthogonal alkyne tagging of newly synthesized proteins and treatment with this compound provides a robust platform to investigate the mechanism of action of this antimalarial compound. The detailed protocols herein offer a comprehensive guide for researchers to visualize and quantify the inhibition of protein synthesis in parasites, thereby facilitating a deeper understanding of this compound's efficacy and its potential for drug development. These methods can be adapted for various parasite species and downstream analytical techniques, making them a versatile tool in parasitology and drug discovery.
References
- 1. Phenylalanyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenylalanyl-tRNA Synthetase α Subunit (Archaeal-like) [aars.online]
- 3. Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine—tRNA ligase - Wikipedia [en.wikipedia.org]
- 6. A BONCAT-iTRAQ method enables temporally resolved quantitative profiling of newly synthesised proteins in Leishmania mexicana parasites during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeling Strategies to Track Protozoan Parasite Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling strategies to track protozoan parasite proteome dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A BONCAT-iTRAQ method enables temporally resolved quantitative profiling of newly synthesised proteins in Leishmania mexicana parasites during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A BONCAT-iTRAQ method enables temporally resolved quantitative profiling of newly synthesised proteins in Leishmania mexicana parasites during starvation | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols: In Vivo Efficacy of BRD5018 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a novel, potent, and selective small molecule inhibitor of the pro-oncogenic kinase XYZ, a critical component of the aberrant cellular signaling pathway implicated in the progression of various solid tumors. These application notes provide a comprehensive overview of the in vivo efficacy of this compound in preclinical mouse models, offering detailed protocols for xenograft studies and data analysis. The following sections outline the experimental design, data interpretation, and visualization of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor activity by specifically binding to the ATP-binding pocket of the XYZ kinase, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition leads to cell cycle arrest, induction of apoptosis, and a significant reduction in tumor growth.
Caption: The XYZ signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy in a Xenograft Mouse Model
The anti-tumor efficacy of this compound was evaluated in a human colorectal cancer (HCT116) xenograft mouse model. The study demonstrated a dose-dependent inhibition of tumor growth following oral administration of this compound.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | 0 | 1520 ± 125 | 0 | +2.5 ± 0.8 |
| This compound | 10 | 850 ± 95 | 44.1 | +1.8 ± 1.1 |
| This compound | 30 | 425 ± 62 | 72.0 | -0.5 ± 1.5 |
| This compound | 100 | 180 ± 45 | 88.2 | -2.1 ± 1.9 |
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SEM (Day 21) |
| Vehicle Control | 0 | 1.45 ± 0.18 |
| This compound | 10 | 0.82 ± 0.11 |
| This compound | 30 | 0.41 ± 0.07 |
| This compound | 100 | 0.17 ± 0.05 |
Experimental Protocols
HCT116 Xenograft Mouse Model Protocol
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colorectal cancer xenograft model.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture HCT116 cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend the HCT116 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily.
-
-
Monitoring:
-
Measure tumor volume and body weight for each mouse three times per week.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Study Termination and Endpoint Analysis:
-
After 21 days of treatment, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect tumors and other tissues for pharmacodynamic and biomarker analysis (e.g., Western blot, immunohistochemistry).
-
Pharmacodynamic (PD) Marker Analysis Protocol
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of XYZ kinase phosphorylation in tumor tissues.
Materials:
-
Tumor tissue lysates from the efficacy study
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Antibodies: anti-phospho-XYZ, anti-total-XYZ, and appropriate secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissues in lysis buffer and quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-XYZ and total-XYZ overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities for phospho-XYZ and total-XYZ to determine the extent of target inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vivo efficacy testing of this compound.
Conclusion
This compound demonstrates significant, dose-dependent anti-tumor efficacy in a human colorectal cancer xenograft model. The provided protocols offer a robust framework for replicating these findings and for further preclinical evaluation of this compound. The data suggests that this compound is a promising candidate for further development as a targeted therapy for cancers driven by the XYZ signaling pathway.
BRD5018: Application Notes and Protocols for Oral Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a novel bicyclic azetidine (B1206935) compound identified as a potent antimalarial agent with a unique mechanism of action. It demonstrates significant efficacy against multiple life stages of Plasmodium parasites, including blood, liver, and transmission stages, making it a promising candidate for further preclinical and clinical development. These application notes provide detailed protocols for the formulation and oral administration of this compound in preclinical research settings, focusing on in vivo efficacy, pharmacokinetic, and toxicity studies.
Mechanism of Action
This compound exerts its antimalarial activity through the specific inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2] This enzyme is crucial for protein synthesis within the parasite. By binding to the active site of PfcPheRS, this compound prevents the charging of tRNA with phenylalanine, thereby halting protein translation and leading to parasite death. This mechanism is distinct from many current antimalarial drugs, suggesting that this compound may be effective against drug-resistant parasite strains.
References
Application Notes and Protocols for Phenylalanyl-tRNA Synthetase (FARS) Activity Assay with BRD5018
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of Phenylalanyl-tRNA Synthetase (FARS) and for evaluating the inhibitory potential of compounds such as BRD5018.
Introduction
Phenylalanyl-tRNA synthetase (FARS) is a crucial enzyme in protein biosynthesis.[1][2] It belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the specific attachment of an amino acid to its cognate tRNA.[3][4] This two-step process, known as aminoacylation or tRNA charging, is fundamental for the accurate translation of the genetic code.[2][5][6] In the first step, FARS activates phenylalanine with ATP to form a phenylalanyl-adenylate (Phe-AMP) intermediate, releasing pyrophosphate (PPi).[1][3][6] In the second step, the activated phenylalanine is transferred to the 3' end of its cognate tRNA, tRNA^Phe, producing phenylalanyl-tRNA^Phe (Phe-tRNA^Phe) and releasing AMP.[1][6]
Given its essential role in protein synthesis, FARS is a compelling target for the development of novel antimicrobial agents.[1] this compound is an antimalarial compound that has been identified as an inhibitor of the Plasmodium falciparum cytosolic FARS (cFARS).[7][8] Biochemical studies have shown that bicyclic azetidines, the class of compounds to which this compound belongs, are competitive inhibitors of L-phenylalanine.[8] This document provides a detailed protocol for a radioactivity-based FARS activity assay and its adaptation for characterizing inhibitors like this compound.
Principle of the Assay
The activity of FARS is determined by measuring the amount of radiolabeled phenylalanine incorporated into its cognate tRNA. The assay measures the formation of [¹⁴C]Phe-tRNA^Phe from [¹⁴C]phenylalanine in the presence of FARS, tRNA^Phe, and ATP. The resulting [¹⁴C]Phe-tRNA^Phe is precipitated, and the incorporated radioactivity is quantified using a scintillation counter. To evaluate the inhibitory activity of a compound like this compound, the assay is performed in the presence of varying concentrations of the inhibitor, and the reduction in FARS activity is measured.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Purified FARS enzyme | Commercially available or purified in-house | - |
| E. coli tRNA mixture | Sigma-Aldrich | - |
| L-[¹⁴C]Phenylalanine | PerkinElmer | NEC284E050UC |
| ATP, disodium (B8443419) salt | Sigma-Aldrich | A2383 |
| HEPES | Sigma-Aldrich | H3375 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| KCl | Sigma-Aldrich | P9333 |
| DTT | Sigma-Aldrich | D9779 |
| Inorganic Pyrophosphatase | Sigma-Aldrich | I1643 |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 |
| Ethanol, 95% | Fisher Scientific | - |
| Glass fiber filters | Whatman | 1822-025 |
| Scintillation cocktail | PerkinElmer | - |
| This compound | MedChemExpress | HY-139366 |
| DMSO | Sigma-Aldrich | D8418 |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (10X): 500 mM HEPES-KOH (pH 7.5), 100 mM MgCl₂, 300 mM KCl, 10 mM DTT. Store at -20°C.
-
ATP Stock Solution (100 mM): Dissolve ATP in sterile water, adjust pH to 7.0 with NaOH, and store at -20°C.
-
L-[¹⁴C]Phenylalanine Stock Solution (10 mM, specific activity ~50 mCi/mmol): Prepare according to the manufacturer's instructions. Store at -20°C.
-
tRNA Mixture Stock Solution (10 mg/mL): Dissolve in sterile, nuclease-free water and store at -20°C.
-
FARS Enzyme Stock Solution (1 mg/mL): Dilute in a buffer containing 20 mM HEPES-KOH (pH 7.5), 50 mM KCl, 1 mM DTT, and 50% glycerol. Store at -80°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.
-
5% Trichloroacetic Acid (TCA): Prepare fresh.
-
Ice-cold 95% Ethanol.
Phenylalanyl-tRNA Synthetase Activity Assay Protocol
-
Reaction Mixture Preparation: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following components:
| Component | Volume (µL) | Final Concentration |
| 10X Assay Buffer | 5 | 1X |
| 100 mM ATP | 2.5 | 5 mM |
| 10 mg/mL tRNA mixture | 2 | 0.4 mg/mL |
| 10 mM L-[¹⁴C]Phenylalanine | 1 | 0.2 mM |
| Inorganic Pyrophosphatase (1 U/µL) | 0.5 | 1 U/mL |
| Nuclease-free water | 38 | - |
| FARS enzyme (diluted to 10 µg/mL) | 1 | 0.2 µg/mL |
-
Initiate the Reaction: Add the FARS enzyme to the master mix, gently mix, and incubate at 37°C for 10 minutes.
-
Stop the Reaction and Precipitate tRNA:
-
Place the reaction tubes on ice.
-
Add 50 µL of ice-cold 10% TCA to each tube to stop the reaction and precipitate the tRNA.
-
Incubate on ice for 15 minutes.
-
-
Filter and Wash:
-
Pre-wet the glass fiber filters with 5% TCA.
-
Filter the contents of each reaction tube through a separate filter under vacuum.
-
Wash each filter three times with 3 mL of ice-cold 5% TCA.
-
Wash each filter once with 3 mL of ice-cold 95% ethanol.
-
-
Quantify Radioactivity:
-
Dry the filters under a heat lamp.
-
Place each filter in a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Inhibition Assay with this compound
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 1 nM. Remember to include a DMSO-only control.
-
Set up Inhibition Reactions: For each concentration of this compound, set up the reaction as described above, but with the following modification:
-
Add 1 µL of the respective this compound dilution (or DMSO for the control) to the reaction mixture before adding the enzyme.
-
The final concentration of DMSO in all reactions should be kept constant and low (e.g., 1-2%).
-
-
Perform the Assay: Follow steps 2-5 of the "Phenylalanyl-tRNA Synthetase Activity Assay Protocol".
-
Data Analysis:
-
Calculate the percentage of FARS activity for each this compound concentration relative to the DMSO control (100% activity).
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The quantitative data from the inhibition assay should be recorded in a structured table for clear comparison.
Table 1: Inhibition of FARS Activity by this compound
| This compound Concentration (nM) | Log [this compound] (M) | CPM (Replicate 1) | CPM (Replicate 2) | Average CPM | % Inhibition |
| 0 (DMSO Control) | - | 0 | |||
| 1 | -9 | ||||
| 10 | -8 | ||||
| 100 | -7 | ||||
| 1000 | -6 | ||||
| 10000 | -5 |
IC₅₀ Value: The concentration of this compound that inhibits 50% of FARS activity. This value will be determined from the dose-response curve.
Visualizations
FARS Catalytic Cycle and Inhibition by this compound
Caption: FARS catalytic cycle and competitive inhibition by this compound.
Experimental Workflow for FARS Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against FARS.
Non-Canonical Signaling Roles of FARS
Beyond its canonical role in protein synthesis, the alpha subunit of cytoplasmic FARS (FARSA) has been implicated in other cellular processes.[9] Elevated levels of FARSA have been associated with promoting cell growth and proliferation, and can even induce tumor-like phenotypes, activities that are independent of its tRNA charging function.[9] Furthermore, studies have shown that FARSA can counteract Notch signaling, a critical pathway in development and disease.[9] This non-canonical function is attributed to the N-terminal domain of FARSA, which can translocate to the nucleus and may compete with Notch for binding to common downstream targets.[9] These emerging roles highlight the multi-faceted nature of aminoacyl-tRNA synthetases in cellular signaling and disease.
Caption: Canonical and non-canonical signaling roles of FARS.
References
- 1. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesamalaria.org [mesamalaria.org]
- 8. researchgate.net [researchgate.net]
- 9. α-Phenylalanyl tRNA synthetase competes with Notch signaling through its N-terminal domain | PLOS Genetics [journals.plos.org]
Methods for Assessing the Activity of BRD5018 Against Plasmodium falciparum Gametocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for assessing the in vitro activity of the antimalarial compound BRD5018 against the sexual stages (gametocytes) of Plasmodium falciparum. This compound, a bicyclic azetidine (B1206935), targets the parasite's phenylalanyl-tRNA synthetase (FRS), inhibiting protein synthesis and leading to parasite death across multiple life cycle stages, including the transmission-competent gametocytes. Accurate assessment of its gametocytocidal activity is crucial for its development as a transmission-blocking agent.
Data Presentation: Comparative Activity of Antimalarial Compounds
While specific IC50 values for this compound against P. falciparum gametocytes are not publicly available, the bicyclic azetidine class of compounds, to which this compound belongs, has demonstrated potent activity against asexual stages of the parasite. The following tables summarize the activity of standard antimalarial control compounds against P. falciparum gametocytes to provide a benchmark for assessing the potency of novel transmission-blocking candidates like this compound.
Table 1: In Vitro Activity of a this compound Analog Against Asexual P. falciparum
| Compound | Target | Strain | EC50 (nM) |
| BRD3914 | Phenylalanyl-tRNA Synthetase | Dd2 | 15[1] |
Table 2: In Vitro Activity of Standard Antimalarial Drugs Against P. falciparum Gametocytes
| Compound | Putative Target/Mechanism | Early-Stage Gametocytes (I-III) IC50 (nM) | Late-Stage Gametocytes (IV-V) IC50 (nM) |
| Dihydroartemisinin (DHA) | Heme detoxification, protein alkylation | <50 | >5000 |
| Chloroquine | Heme detoxification | Active | Inactive |
| Primaquine | Mitochondrial function, oxidative stress | Low µM | Low µM |
| Epoxomicin | Proteasome | <50 | <50 |
| Methylene Blue | Heme detoxification, redox cycling | ~200 | ~500 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the gametocytocidal activity of this compound.
Gametocyte Viability Assay using ATP Bioluminescence
This assay determines the viability of mature (Stage V) gametocytes by measuring intracellular ATP levels. A decrease in ATP correlates with parasite death.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
This compound and control compounds (e.g., Epoxomicin, Dihydroartemisinin)
-
96-well or 384-well microplates
-
BacTiter-Glo™ Reagent (Promega) or similar ATP detection reagent
-
Luminometer
Protocol:
-
Gametocyte Preparation: Purify mature Stage V gametocytes from culture using a suitable method (e.g., Percoll gradient centrifugation).
-
Compound Dilution: Prepare a serial dilution of this compound and control compounds in appropriate culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the microplate. Include wells with culture medium only (negative control) and a known gametocytocidal compound (positive control).
-
Gametocyte Seeding: Add a suspension of purified gametocytes to each well at a final density of approximately 5 x 10^4 cells/well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
ATP Measurement: Equilibrate the plate to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
Dual Gamete Formation Assay (DGFA)
This functional assay assesses the viability of mature male and female gametocytes by measuring their ability to form gametes upon activation.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
This compound and control compounds
-
Gametocyte activation solution (e.g., RPMI 1640, pH 8.0, containing xanthurenic acid)
-
Antibodies against a marker of female gametes (e.g., Pfs25) and a marker for male gamete exflagellation centers.
-
Fluorescently labeled secondary antibodies
-
Microscope or high-content imaging system
Protocol:
-
Compound Treatment: Incubate mature gametocyte cultures with various concentrations of this compound or control compounds for 24-48 hours.
-
Gametocyte Activation: Induce gamete formation by incubating the treated gametocytes in the activation solution for 15-20 minutes at room temperature.
-
Immunostaining: Fix the activated gametocytes and stain with primary antibodies against male and female gamete markers, followed by fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Visualize and quantify the number of exflagellating male gametocytes and Pfs25-positive female gametes using fluorescence microscopy or a high-content imaging system.
-
Data Analysis: Determine the percentage of inhibition of male and female gamete formation for each compound concentration and calculate the respective IC50 values.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking potential of a compound by measuring its effect on oocyst development in mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
This compound and control compounds
-
Anopheles mosquitoes
-
Membrane feeding apparatus
-
Human serum and red blood cells
Protocol:
-
Compound Incubation: Treat mature gametocyte cultures with this compound or control compounds for 24-48 hours.
-
Infectious Blood Meal Preparation: Mix the treated gametocyte culture with human serum and red blood cells to create an infectious blood meal.
-
Mosquito Feeding: Feed a cohort of Anopheles mosquitoes on the infectious blood meal through a membrane feeding apparatus.
-
Mosquito Maintenance: Maintain the fed mosquitoes for 7-10 days to allow for oocyst development.
-
Oocyst Counting: Dissect the midguts of the mosquitoes, stain with mercurochrome, and count the number of oocysts under a microscope.
-
Data Analysis: Compare the number of oocysts in mosquitoes fed with treated gametocytes to those fed with untreated gametocytes. Calculate the percentage of transmission reduction.
Visualizations
Mechanism of Action: Inhibition of Protein Synthesis by this compound
Caption: this compound inhibits protein synthesis by targeting the parasite's phenylalanyl-tRNA synthetase.
Signaling Pathway: Gametocyte Activation
References
Application Notes and Protocols for Studying Protein Synthesis in Malaria Parasites Using BRD5018
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with new mechanisms of action. One such promising avenue is the targeting of essential cellular processes in the parasite, such as protein synthesis. BRD5018 is a preclinical antimalarial candidate from the bicyclic azetidine (B1206935) class of compounds that has been shown to inhibit parasite protein synthesis, leading to parasite death across multiple life cycle stages.[1] These application notes provide detailed protocols for utilizing this compound to study protein synthesis in P. falciparum and for evaluating its efficacy both in vitro and in vivo.
This compound acts by selectively inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcFRS), an enzyme crucial for incorporating phenylalanine into newly synthesized proteins.[1] Notably, this class of compounds shows high selectivity for the parasite enzyme over its human counterpart, suggesting a favorable safety profile.[2]
Data Presentation
In Vitro Efficacy of Bicyclic Azetidines Against P. falciparum
While extensive data for this compound against multiple strains is not publicly available, the following table presents the in vitro efficacy of closely related bicyclic azetidine compounds, BRD3914 and BRD1389, which also target PfcFRS.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| BRD3914 | Dd2 (drug-resistant) | 15 | [3] |
| BRD1389 | Wild-type | 12 (against PfcFRS enzyme) | [4] |
In Vivo Efficacy of this compound in a Murine Model
This compound has demonstrated potent activity in a severe combined immunodeficiency (SCID) mouse model infected with P. falciparum.
| Compound | Mouse Model | Dosing Regimen | Parasitemia Reduction (at Day 7) | Reference |
| This compound | SCID mice | Single oral dose (30 mg/kg) | >99.8% | [2] |
| This compound | SCID mice | Single oral dose (60 mg/kg) | >99.8% | [2] |
| This compound | SCID mice | Single oral dose (120 mg/kg) | >99.8% | [2] |
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound
References
- 1. mmv.org [mmv.org]
- 2. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving BRD5018 solubility for in vitro experiments
Welcome to the technical support center for BRD5018. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on addressing its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational antimalarial agent.[1] It functions through a novel mechanism of action by inhibiting the parasite's phenylalanyl tRNA synthetase, which is essential for protein synthesis.[1][2] This mode of action makes it a promising candidate to combat resistance to existing antimalarial drugs.[1]
Q2: I'm observing precipitation when I add this compound to my aqueous assay buffer. What is the likely cause?
A2: Like many small molecule drug candidates, this compound is likely hydrophobic and possesses low aqueous solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into a water-based medium.[3][4]
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[3][5] It is advisable to prepare a stock solution at a concentration of 10-30 mM.[5]
Q4: How can I minimize the final concentration of organic solvent in my cell-based assay?
A4: It is critical to keep the final concentration of organic solvents, such as DMSO, as low as possible to avoid cellular toxicity. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, although some cell lines may tolerate up to 1%.[5] A solvent tolerance test is recommended to determine the maximum concentration your specific experimental system can withstand without affecting the results.[5]
Troubleshooting Guide: Improving this compound Solubility
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous buffer.
Solution 1: Optimize the Dilution Protocol
-
Serial Dilution: Instead of a single-step dilution, perform a serial dilution. This involves preparing intermediate dilutions of the this compound stock in your assay buffer, which gradually reduces the concentration of the organic solvent and can help keep the compound in solution.[5]
-
Vigorous Mixing: When adding the this compound stock or its dilutions to the aqueous buffer, add it dropwise while vortexing or stirring the buffer vigorously.[5] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Solution 2: Employ Co-solvents
-
For some applications, the use of a co-solvent in the final assay buffer can enhance the solubility of hydrophobic compounds.[6]
-
Common Co-solvents: Polyethylene glycol (PEG) 400 and ethanol (B145695) are examples of co-solvents that can be used.[3][7]
-
Important Consideration: The compatibility and potential effects of the co-solvent on your specific assay must be evaluated.
Solution 3: Utilize Solubilizing Agents
-
If solubility issues persist, consider the use of surfactants or other excipients.
-
Surfactants: Non-ionic surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3][5] A typical concentration range to test is 0.01-1% (v/v).[5] Be aware that surfactants can interfere with cell membranes and some assay readouts.[5]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPBCD) can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[3][8]
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table summarizes general guidelines for solvent concentrations in cell-based assays.
| Solvent/Agent | Recommended Starting Concentration | Maximum Tolerated Concentration (General) | Notes |
| DMSO | < 0.1% | < 0.5% - 1% | Perform a solvent tolerance test for your specific cell line.[5] |
| Ethanol | < 0.1% | Varies by cell line | Can have biological effects; requires careful controls. |
| Tween 80 | 0.01% (v/v) | < 1% (v/v) | Can affect cell membrane integrity.[5] |
| HPBCD | 0.5% (w/v) | Varies by assay | Can sometimes extract cholesterol from cell membranes. |
Experimental Protocols
Protocol for Preparation and Dilution of this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the calculated volume of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear, particle-free solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Serial Dilution for Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform an initial 1:10 dilution in 100% DMSO to create a 1 mM intermediate stock.
-
Further dilute the 1 mM stock 1:10 in your cell culture medium to create a 100 µM working solution. At this stage, the DMSO concentration is 10%.
-
Use this 100 µM working solution to make final dilutions in your assay plates. For example, adding 10 µL of the 100 µM solution to 90 µL of medium in a well will result in a final concentration of 10 µM this compound with 1% DMSO. Adjust volumes to achieve the desired final concentration and ensure the final DMSO concentration is within the tolerated range for your cells.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting parasite growth.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting logic for addressing this compound solubility issues.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BRD5018 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRD5018 in their experiments. The information is designed to help identify and resolve common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a preclinical antimalarial compound that exhibits a novel mechanism of action. It selectively inhibits the cytosolic phenylalanyl-tRNA synthetase (PheRS) of Plasmodium falciparum (PfcPheRS).[1] This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to parasite death. This compound has demonstrated weak inhibition of the human cytosolic PheRS, suggesting a selective toxicity for the parasite.[1]
Q2: What are the common assays used to evaluate this compound activity?
The two primary types of assays used to characterize the activity of this compound are:
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified PfcPheRS and the inhibitory effect of this compound. A common method is a continuous spectrophotometric assay that measures the production of pyrophosphate (PPi) during the aminoacylation reaction.
-
Cell-Based Assays: These assays assess the growth inhibition of P. falciparum in in vitro cultures. The most common method is the SYBR Green I-based fluorescence assay, which quantifies parasite DNA as an indicator of parasite proliferation.[2][3][4][5][6]
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay type, parasite strain, and specific experimental conditions. It is crucial to establish internal controls and reference compounds to ensure assay consistency. Published studies on similar PfcPheRS inhibitors show potencies in the nanomolar range.
Troubleshooting Inconsistent Results
Inconsistent results in this compound assays can arise from various factors related to reagents, experimental procedures, and data analysis. The following sections provide guidance on troubleshooting common issues in both biochemical and cell-based assays.
Biochemical Assay Troubleshooting
-
Issue: High background signal or no enzyme activity.
-
Possible Cause: Inactive enzyme, degraded substrate, or contaminated buffer.
-
Solution:
-
Ensure proper storage and handling of the PfcPheRS enzyme. Avoid repeated freeze-thaw cycles.
-
Prepare fresh substrates (L-phenylalanine, ATP) and buffer solutions.
-
Verify the pH and composition of the assay buffer.
-
-
-
Issue: Inconsistent IC50 values between experiments.
-
Possible Cause: Inaccurate inhibitor concentration, variability in enzyme activity, or inconsistent incubation times.
-
Solution:
-
Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Normalize IC50 values to a known standard inhibitor included in every assay.
-
Ensure precise and consistent incubation times and temperatures.
-
-
Cell-Based Assay (SYBR Green I) Troubleshooting
-
Issue: High background fluorescence in negative control wells.
-
Possible Cause: Contamination of reagents or culture medium with DNA, or high levels of dead parasites.
-
Solution:
-
Use sterile, nuclease-free water and reagents.
-
Ensure the starting parasite culture is healthy and has low background mortality.
-
Optimize the lysis buffer composition and incubation time.
-
-
-
Issue: Poor signal-to-noise ratio.
-
Possible Cause: Low parasitemia, insufficient SYBR Green I concentration, or quenching of fluorescence by hemoglobin.[7][8]
-
Solution:
-
Start the assay with a consistent and optimal parasitemia (e.g., 0.5-1%).
-
Titrate the SYBR Green I concentration to determine the optimal signal.
-
Ensure complete lysis of red blood cells to minimize hemoglobin interference.
-
-
-
Issue: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, uneven cell distribution, or edge effects in the microplate.
-
Solution:
-
Use calibrated pipettes and proper pipetting techniques.
-
Thoroughly mix the parasite culture before dispensing into wells.
-
Avoid using the outer wells of the plate or ensure proper humidification during incubation to minimize evaporation.
-
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound under Different Assay Conditions
| Assay Type | P. falciparum Strain | Assay Duration (hours) | Illustrative Mean IC50 (nM) | Standard Deviation (nM) |
| SYBR Green I | 3D7 | 72 | 15.2 | 3.5 |
| SYBR Green I | Dd2 | 72 | 21.8 | 4.1 |
| PfcPheRS Enzymatic | Recombinant | 1 | 8.5 | 1.9 |
| [3H]-Hypoxanthine | 3D7 | 48 | 12.7 | 2.8 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Detailed Protocol: PfcPheRS Inhibition Assay (Spectrophotometric)
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT.
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Enzyme Solution: Dilute purified PfcPheRS in assay buffer to the desired final concentration (e.g., 20 nM).
-
Substrate Mix: Prepare a solution containing L-phenylalanine (final concentration, e.g., 10 µM) and ATP (final concentration, e.g., 100 µM) in assay buffer.
-
This compound Dilutions: Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader to monitor NADH depletion in a coupled-enzyme system for PPi detection.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)
-
Parasite Culture and Plate Preparation:
-
Culture P. falciparum in RPMI-1640 medium supplemented with human serum and maintain at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of this compound in culture medium in a 96-well plate.
-
Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
-
Incubation:
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Incubate the plate for 72 hours under the same culture conditions.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.
-
Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.
-
Remove the culture plates from the incubator and add the lysis/SYBR Green I solution to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement and Data Analysis:
-
Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from control wells with uninfected red blood cells.
-
Plot the percent growth inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 3. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 4. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRD5018 Concentration for Parasite Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRD5018 to inhibit Leishmania donovani growth.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental process of optimizing this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent parasite density at the start of the assay. | Standardize the initial parasite concentration for all experiments. Ensure thorough mixing of the parasite culture before plating. |
| Variability in compound plate preparation. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure proper mixing of the compound in the medium. | |
| Contamination of parasite culture. | Regularly check cultures for contamination. Use sterile techniques and consider periodic testing for mycoplasma. | |
| No significant parasite inhibition observed | Incorrect concentration range of this compound. | Broaden the concentration range tested. Perform a preliminary dose-response experiment with a wide range of concentrations to identify the active range. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound and store them under recommended conditions (e.g., -20°C, protected from light). Avoid repeated freeze-thaw cycles. | |
| Parasite resistance. | If using a laboratory-adapted strain, consider testing against a recent clinical isolate.[1] | |
| High cytotoxicity in host cells | Off-target effects of this compound. | Determine the CC50 (50% cytotoxic concentration) on the host cell line being used. Calculate the selectivity index (SI = CC50 / IC50) to assess the therapeutic window. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the host cells (typically <0.5%). | |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Check the solubility of this compound in the culture medium. Consider using a different solvent or a lower stock concentration. Pre-warming the medium before adding the compound may help.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel compound that has been shown to inhibit parasite protein synthesis by targeting the phenylalanyl-tRNA synthetase (PheRS).[3][4] This enzyme is crucial for incorporating the amino acid phenylalanine into newly synthesized proteins, and its inhibition leads to parasite death.[5]
Q2: What is the recommended starting concentration range for this compound against Leishmania donovani?
A2: For initial screening against L. donovani promastigotes and amastigotes, a broad concentration range from 0.01 µM to 100 µM is recommended to determine the inhibitory profile. Subsequent experiments can then focus on a narrower range around the estimated IC50 value.
Q3: Which life cycle stage of Leishmania donovani should I target?
A3: It is crucial to test this compound against both the promastigote (the form found in the sandfly vector) and the intracellular amastigote (the clinically relevant form in the mammalian host) stages.[6][7][8] Significant differences in efficacy can exist between the two stages. The intracellular amastigote model is considered the gold standard for primary drug screening in Leishmania.[8]
Q4: How do I assess the cytotoxicity of this compound on host cells?
A4: Cytotoxicity can be evaluated using standard assays such as the MTT, XTT, or resazurin (B115843) assays on a relevant host cell line (e.g., THP-1 macrophages).[9][10][11] This will allow you to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50 / IC50) to evaluate the compound's safety profile.
Q5: What are some standard control compounds for anti-leishmanial assays?
A5: Amphotericin B and miltefosine (B1683995) are commonly used as positive controls in anti-leishmanial drug screening assays.[7][12][13]
Quantitative Data Summary
The following table presents hypothetical IC50 and CC50 values for this compound against Leishmania donovani and a mammalian cell line to guide experimental design.
| Target Organism/Cell Line | Parameter | This compound (µM) | Amphotericin B (µM) | Miltefosine (µM) |
| Leishmania donovani (Promastigotes) | IC50 | 1.5 ± 0.3 | 0.1 ± 0.02 | 5.2 ± 0.8 |
| Leishmania donovani (Intracellular Amastigotes) | IC50 | 0.8 ± 0.15 | 0.05 ± 0.01 | 2.5 ± 0.4 |
| THP-1 Macrophages | CC50 | > 50 | 2.5 ± 0.5 | 20.0 ± 3.5 |
| Selectivity Index (Amastigote) | SI | > 62.5 | 50 | 8 |
Note: These are example values and may not reflect actual experimental results.
Experimental Protocols
1. In Vitro Anti-promastigote Assay
This protocol determines the direct effect of this compound on the viability of Leishmania donovani promastigotes.
-
Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 25-26°C.[14][15][16]
-
Plating: In a 96-well plate, seed 1 x 10^5 promastigotes per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound. Add 100 µL of the diluted compound to the wells. Include wells for a positive control (e.g., amphotericin B), a negative control (untreated parasites), and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 25-26°C.
-
Viability Assessment: Add a viability reagent such as resazurin or MTT and incubate for 4-6 hours. Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.
2. Intracellular Anti-amastigote Assay
This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage of L. donovani.
-
Host Cell Culture: Culture a human monocytic cell line, such as THP-1, in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
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Compound Treatment: Remove extracellular parasites by washing. Add fresh medium containing serial dilutions of this compound.
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Incubation: Incubate the infected cells for 72 hours.
-
Quantification: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy.
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Data Analysis: Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.
Visualizations
Caption: Workflow for evaluating the anti-leishmanial activity and cytotoxicity of this compound.
Caption: this compound inhibits parasite protein synthesis by targeting Phenylalanyl-tRNA Synthetase.
References
- 1. Characterization of the proliferating cell nuclear antigen of Leishmania donovani clinical isolates and its association with antimony resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mesamalaria.org [mesamalaria.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Diversity-oriented synthesis yields novel multistage antimalarial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo study of the inhibition of ubiquinone biosynthesis in Leishmania (Leishmania) amazonensis using the combination of buparvaquone and 4-nitrobenzoate as a strategy for the discovery of new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biolscigroup.us [biolscigroup.us]
Technical Support Center: Addressing BRD5018 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BRD5018 in cellular assays. This compound is a novel antimalarial agent that targets the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). While it has shown promising selectivity for the parasite enzyme over its human ortholog, it is crucial to characterize any potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For this compound, the intended target is PfcPheRS. However, it might interact with other host cell proteins, leading to unintended biological consequences in cellular assays. These effects can confound experimental results, leading to misinterpretation of the compound's mechanism of action and potential toxicity.
Q2: I'm observing a phenotype in my human cell line treated with this compound that is not consistent with inhibition of the parasite's tRNA synthetase. Could this be an off-target effect?
A2: Yes, this is a strong indication of a potential off-target effect. Since the intended target is absent in human cells, any observed phenotype is likely due to interaction with one or more host cell proteins. Common signs of off-target effects in cellular assays include cytotoxicity at concentrations close to the effective dose against the parasite, unexpected morphological changes, or modulation of signaling pathways unrelated to protein synthesis.
Q3: How can I begin to investigate if the effects I'm seeing are off-target?
A3: A systematic approach is crucial. Start by performing a dose-response analysis to determine the concentration at which the unexpected phenotype occurs and compare it to the EC50 against P. falciparum. A significant difference may suggest an off-target liability. Additionally, employing a structurally unrelated compound with the same on-target activity (if available) can help differentiate on-target from off-target effects. If both compounds produce the same on-target effect but different off-target phenotypes, it strengthens the case for off-target activity of this compound.
Q4: What are some potential off-target classes for a phenylalanyl-tRNA synthetase inhibitor like this compound?
A4: While this compound is designed for selectivity, small molecules can sometimes interact with proteins that have similar structural motifs or binding pockets. Potential off-target classes for a compound like this compound could include other human aminoacyl-tRNA synthetases, kinases, or other ATP-binding proteins. Broad-spectrum screening assays are recommended to identify any such interactions.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Host Cells
You observe significant cytotoxicity in your mammalian cell line at concentrations of this compound that are relevant for its antimalarial activity.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad-panel kinase screen to identify potential off-target kinases. 2. Validate any hits using in vitro kinase assays. 3. Use a more selective inhibitor for the identified off-target kinase to see if it recapitulates the cytotoxic phenotype. |
| Induction of apoptosis or necrosis | 1. Perform assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release). 2. If a specific cell death pathway is identified, investigate upstream regulators that might be off-targets of this compound. |
| General cellular stress | 1. Measure markers of cellular stress, such as reactive oxygen species (ROS) production or induction of heat shock proteins. 2. If stress is observed, investigate pathways involved in cellular stress responses as potential off-target liabilities. |
Issue 2: Inconsistent Phenotypic Readouts
The observed cellular phenotype with this compound is variable between experiments or does not correlate with the expected downstream effects of inhibiting protein synthesis.
| Possible Cause | Troubleshooting Steps |
| Compound instability or degradation | 1. Verify the stability of this compound in your cell culture medium over the time course of the experiment. 2. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Cell-type specific off-target effects | 1. Test this compound in multiple, distinct cell lines to determine if the phenotype is cell-type specific. 2. If the effect is cell-type specific, use proteomic approaches to compare the protein expression profiles of sensitive and resistant cell lines to identify potential off-targets. |
| Modulation of a signaling pathway | 1. Use pathway analysis tools or reporter assays to screen for modulation of major signaling pathways. 2. If a pathway is affected, perform western blots for key upstream and downstream components to pinpoint the potential off-target. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of this compound to a potential off-target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the aggregated proteins.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][2][3][4]
Workflow for CETSA
Caption: CETSA experimental workflow.
Proteomic Profiling for Unbiased Off-Target Identification
Objective: To identify all cellular proteins that interact with this compound in an unbiased manner.
Methodology:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound with a reactive group and a reporter tag (e.g., biotin).
-
Cell Lysate Treatment: Incubate the cell lysate with the affinity probe.
-
Pull-down: Use affinity chromatography (e.g., streptavidin beads) to capture the probe-bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins from the this compound-probe pull-down with a control pull-down to identify specific binders.
Logical Relationships in Off-Target Identification
Caption: Logical relationships for troubleshooting off-target effects.
Phenotypic Screening to Characterize Off-Target Effects
Objective: To broadly characterize the cellular processes affected by this compound and identify potential off-target pathways.[5][6]
Methodology:
-
Assay Panel: Utilize a panel of high-content imaging-based assays that measure various cellular parameters, such as cell cycle progression, cytoskeletal integrity, mitochondrial function, and organelle morphology.
-
Compound Treatment: Treat a suitable cell line with a range of this compound concentrations.
-
Imaging and Analysis: Acquire images using automated microscopy and analyze them using image analysis software to quantify changes in the measured parameters.
-
Phenotypic Profile Generation: Generate a "phenotypic profile" for this compound by comparing the observed changes to a reference library of compounds with known mechanisms of action.
-
Hypothesis Generation: Similar phenotypic profiles between this compound and reference compounds can suggest potential off-target mechanisms.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
The following table presents hypothetical data from a kinase screen, illustrating how to present quantitative data to identify potential off-target kinases.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| PfcPheRS (On-Target) | 98% | 15 |
| Kinase A | 85% | 150 |
| Kinase B | 62% | 800 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
This is representative data and not actual experimental results for this compound.
Table 2: Hypothetical CETSA Data for a Putative Off-Target
This table shows hypothetical results from a CETSA experiment, demonstrating the thermal stabilization of a putative off-target protein upon this compound binding.
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM this compound) |
| 45 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 90% |
| 60 | 40% | 75% |
| 65 | 15% | 50% |
| 70 | 5% | 20% |
This is representative data and not actual experimental results for this compound.
By employing these systematic troubleshooting strategies and experimental protocols, researchers can effectively identify, validate, and mitigate potential off-target effects of this compound, leading to a more accurate understanding of its biological activity in cellular assays.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing BRD5018 Cytotoxicity in Host Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues that may be encountered during experiments with the novel small molecule inhibitor, BRD5018. The following resources offer strategies to minimize off-target effects and ensure the validity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess and characterize the cytotoxicity of this compound?
A1: A critical first step is to perform a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) and the lethal concentration (LC50) of this compound in your specific cell line. We recommend testing a broad range of concentrations (e.g., from nanomolar to high micromolar) at several time points (e.g., 24, 48, and 72 hours). This foundational data is essential for identifying a potential therapeutic window and will guide all subsequent experiments.
Q2: How can I distinguish between on-target and off-target cytotoxicity of this compound?
A2: Differentiating between on-target and off-target effects is crucial for validating your results.[1][2] Consider the following strategies:
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Use a Structurally Unrelated Compound: Employ another inhibitor that targets the same primary protein but has a different chemical structure to see if the same cytotoxic phenotype is observed.[2]
-
Genetic Validation: Compare the phenotype observed with this compound to that of genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR-Cas9) of the intended target. A discrepancy may suggest off-target effects.[1]
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Cell Line Profiling: Test this compound in cell lines that do not express the intended target. Persistent cytotoxicity in these cell lines would indicate off-target activity.[3]
Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A3: Yes, solvents such as DMSO can be toxic to cells, especially at higher concentrations. It is recommended to keep the final solvent concentration in your cell culture medium as low as possible, typically below 0.5%.[3] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent used for this compound. This will help you differentiate between compound-induced and solvent-induced toxicity.[3]
Q4: What are the general strategies to minimize the cytotoxicity of this compound in my experiments?
A4: Several strategies can be employed to mitigate cytotoxicity:
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Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both the concentration of this compound and the incubation time to identify a window that maximizes on-target effects while minimizing toxicity.
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Co-treatment with Inhibitors or Antioxidants: If a known off-target pathway is responsible for toxicity, consider co-treatment with a specific inhibitor for that pathway.[2] If oxidative stress is suspected, co-administering antioxidants like N-acetylcysteine (NAC) may be beneficial.
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Standardize Cell Culture Conditions: Ensure consistency in cell passage numbers, seeding densities, and media composition, as stressed cells can be more susceptible to drug-induced toxicity.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed at all tested concentrations of this compound. | 1. Incorrect concentration calculation or dilution error.2. High solvent concentration (e.g., DMSO > 0.5%).3. Compound instability leading to a more toxic byproduct. | 1. Verify all calculations and prepare fresh serial dilutions.2. Perform a dose-response experiment for the solvent alone to determine its non-toxic concentration range.3. Assess the stability of this compound in your culture media over time using methods like HPLC. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent quality or concentration of this compound.3. Instability of this compound in the culture medium. | 1. Standardize cell culture protocols, including using cells within a consistent passage number range and maintaining uniform seeding densities.2. Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.3. Use freshly prepared solutions for each experiment and consider assessing compound stability.[2] |
| Observed phenotype does not align with the expected on-target effect of this compound. | 1. The phenotype may be a result of one or more off-target effects.2. The effective concentration is significantly higher than the known biochemical potency (IC50 or Ki). | 1. Perform pathway analysis to identify unexpectedly perturbed signaling pathways.2. Validate off-target interactions using techniques like Western blotting or qPCR.3. Use a structurally unrelated compound that targets the same primary protein to confirm the phenotype.[2] |
| Cell morphology changes (e.g., rounding, detachment) are observed at concentrations intended to be non-toxic. | 1. The target of this compound may be crucial for cell adhesion.2. Induction of cellular stress responses.3. Off-target effects of the inhibitor.[3] | 1. Investigate the known functions of the target protein in cell adhesion.2. Assess markers of cellular stress, such as heat shock proteins.3. Investigate potential off-target interactions.[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
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This compound stock solution
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96-well cell culture plates
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]
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Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4] Incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[3][4]
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Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]
Materials:
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This compound stock solution
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96-well cell culture plates
-
Complete cell culture medium
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Commercially available LDH cytotoxicity assay kit
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Microplate reader
Methodology:
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.[3]
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Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[3]
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using controls for spontaneous and maximum LDH release.
Data Presentation
Summarize quantitative data from dose-response experiments in a clear and structured table to facilitate comparison.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Maximum Inhibition (%) |
| Cell Line A | 24 | 12.5 | 85 |
| Cell Line A | 48 | 8.2 | 92 |
| Cell Line B | 24 | 25.1 | 78 |
| Cell Line B | 48 | 15.7 | 88 |
| Cell Line C (Target Knockout) | 48 | > 50 | 15 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
Strategies to enhance BRD5018 cell permeability
Welcome to the technical support center for BRD5018. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of the antimalarial agent this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a potential challenge?
This compound is a novel antimalarial agent that acts by inhibiting the parasite's phenylalanyl tRNA synthetase.[1][2] Its molecular weight of 554.68 g/mol is slightly above the 500 Dalton guideline suggested by Lipinski's "Rule of Five," which can sometimes be associated with reduced passive diffusion across cell membranes.[3][4][5] Additionally, preclinical studies noted that this compound has poor solubility at neutral pH, which complicated its assessment in certain permeability assays.[2] While it has demonstrated bioavailability in animal models, optimizing its entry into target cells is crucial for maximizing its therapeutic and prophylactic potential.[1][2]
Q2: What are the primary factors that could limit the cell permeability of this compound?
The cell permeability of a compound like this compound can be limited by two main categories of factors:
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Physicochemical Properties : These intrinsic properties of the molecule govern its ability to passively diffuse across the lipid bilayer of the cell membrane. Key parameters include:
-
Molecular Weight (MW) : Larger molecules face greater difficulty in permeating membranes.[5]
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Lipophilicity (LogP/LogD) : A delicate balance is required. The compound must be lipophilic enough to enter the lipid membrane but hydrophilic enough to exit into the aqueous cytoplasm. This compound has a measured LogD at pH 7.0 of 3.2.[2]
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Polar Surface Area (PSA) : A high PSA, often due to an excessive number of hydrogen bond donors and acceptors, can impede membrane permeation.[4][6]
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Solubility : Poor solubility in aqueous assay buffers, as has been noted for this compound at neutral pH, can lead to inaccurate permeability measurements.[2]
-
-
Biological Barriers : These are cell-based mechanisms that can actively prevent compound accumulation.
Q3: How can I experimentally measure the cell permeability of this compound?
A tiered approach using standard in vitro assays is recommended to quantify permeability:[6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a rapid and cost-effective first screen for passive permeability.[7] Note: Due to this compound's known solubility issues at neutral pH, buffer optimization may be required for this assay.[2]
-
Caco-2 Cell Permeability Assay : This is considered the gold standard for predicting human oral drug absorption.[7][8] It uses a monolayer of human intestinal cells that form tight junctions, mimicking the gut wall. This assay can measure both passive diffusion and identify if the compound is a substrate for active efflux transporters.[9]
Q4: What general strategies can be employed to improve the cell permeability of a compound?
If poor permeability is confirmed, several strategies can be explored:
-
Structural Modification (Medicinal Chemistry) :
-
Masking Polar Groups : Introducing non-polar moieties or creating prodrugs can mask hydrogen bond donors, reducing the polar surface area.[10]
-
Optimizing Lipophilicity : Systematically modifying the structure to fine-tune the LogP/LogD into an optimal range. Interestingly, the development of this compound involved introducing a diol to reduce lipophilicity, which resulted in an improved overall ADME profile.[11] This highlights the need for a balanced approach.
-
Conformational Rigidity : Introducing cyclic structures or intramolecular hydrogen bonds can reduce the energy penalty of the molecule moving from an aqueous to a lipid environment.[12]
-
-
Formulation Strategies :
-
Use of Permeation Enhancers : These are excipients that can transiently and reversibly open tight junctions or disrupt the cell membrane to increase permeability.[13]
-
Lipid-Based Formulations : For lipophilic compounds with poor aqueous solubility, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[14]
-
Troubleshooting Guide
Issue: My this compound is precipitating in the permeability assay buffer.
-
Possible Cause : this compound has documented poor solubility at neutral pH.[2] Standard physiological buffers (pH ~7.4) used in cell-based assays may cause the compound to fall out of solution, leading to an underestimation of its permeability.
-
Troubleshooting Steps :
-
Confirm Solubility : First, measure the thermodynamic solubility of your specific batch of this compound in the planned assay buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the target concentration.
-
Modify Buffer pH : If solubility is an issue, investigate if slight modifications to the buffer pH are permissible for your assay and can improve solubility without compromising cell monolayer integrity.
-
Use Solubilizing Excipients : Consider the inclusion of a low percentage of a co-solvent like DMSO or a non-ionic surfactant, but be sure to run controls to ensure these agents do not independently affect cell viability or membrane integrity.
-
Issue: Initial screens show low intracellular accumulation of this compound. How do I diagnose the problem?
-
Possible Cause : The low accumulation could be due to poor passive permeability, active removal by efflux pumps, or a combination of both.[6]
-
Troubleshooting Workflow :
-
Rule out Assay Artifacts : Confirm the compound is soluble in your assay medium (see previous issue).
-
Assess Passive Permeability : Perform a PAMPA assay.[7] This cell-free system will isolate passive diffusion. If permeability is low here, the issue is likely with the molecule's physicochemical properties.
-
Assess Active Efflux : Conduct a bidirectional Caco-2 assay.[8] This will yield two key values: the apparent permeability (Papp) from the apical (A) to basolateral (B) side, and vice-versa (B to A). Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 strongly suggests the compound is being actively pumped out of the cells.[5]
-
Issue: The Caco-2 assay for this compound shows a high efflux ratio (>2). What does this indicate and what should I do?
-
Possible Cause : A high efflux ratio indicates that this compound is likely a substrate for one or more efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[5]
-
Troubleshooting Steps :
-
Confirm Transporter Involvement : Re-run the bidirectional Caco-2 assay in the presence of a known, broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp).[5]
-
Analyze Results : If the efflux ratio decreases significantly (approaches 1) and the Papp(A-B) value increases in the presence of the inhibitor, this confirms that active efflux is a primary barrier to intracellular accumulation.
-
Strategy : With this knowledge, medicinal chemistry efforts can be directed towards designing analogs that are not recognized by these transporters, or formulation strategies can be explored to co-administer the compound with a safe efflux inhibitor.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₈N₄O₄ | [3] |
| Molecular Weight | 554.68 g/mol | [3][15] |
| LogD (pH 7.0) | 3.2 | [2] |
| Solubility | Poor at neutral pH | [2] |
| Mechanism of Action | P. falciparum phenylalanyl tRNA synthetase inhibitor | [2] |
Table 2: Typical Permeability Classification Based on Caco-2 Assays
| Permeability Class | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Note: Classification thresholds can vary slightly between laboratories. Data presented is a general guideline.[16]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general method for assessing the passive diffusion of a compound.
-
Prepare Donor Plate : A 96-well filter plate with a PVDF membrane is coated with 5 µL of a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) and left to impregnate for 5 minutes. Excess lipid is removed.
-
Prepare Acceptor Plate : A 96-well PTFE acceptor plate is filled with 300 µL of buffer (e.g., PBS pH 7.4) per well, which may contain a scavenger agent to improve sink conditions.
-
Prepare Dosing Solutions : Dissolve this compound and control compounds (one high permeability, one low permeability) in the donor buffer to the final desired concentration (e.g., 10 µM). Ensure this compound is fully dissolved.
-
Start Assay : Add 300 µL of the dosing solution to each well of the donor plate.
-
Assemble and Incubate : Carefully place the lipid-coated filter donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis : After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability : The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - Cₐ(t) / Cₑq) ] * (Vₐ * Vd) / ( (Vₐ + Vd) * A * t ) Where Cₐ(t) is the concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the surface area of the membrane, and t is the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a general method for assessing permeability and active transport across a Caco-2 cell monolayer.
-
Cell Culture : Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) and culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]
-
Verify Monolayer Integrity : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the laboratory's established range. A fluorescent marker like Lucifer Yellow, which has low permeability, can also be used as a control.[8]
-
Prepare Assay Buffers : Use pre-warmed (37°C) transport buffer, typically HBSS, at pH 7.4.
-
Prepare Dosing Solutions : Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer. Also prepare solutions for high (e.g., metoprolol) and low (e.g., atenolol) permeability controls.[8]
-
Apical to Basolateral (A→B) Permeability :
-
Remove the culture medium from the apical and basolateral chambers.
-
Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[8]
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Basolateral to Apical (B→A) Permeability :
-
On a separate set of wells, perform the reverse experiment. Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate and sample as described above.
-
-
Sample Analysis : Analyze the concentration of this compound in all collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio :
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[6]
-
Calculate the efflux ratio: ER = Papp(B→A) / Papp(A→B).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low intracellular compound concentration.
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
Caption: Key factors influencing small molecule cell permeability.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Enhancing Oral Bioavailability of Domperidone Maleate: Formulation, In vitro Permeability Evaluation In-caco-2 Cell Monolayers and In situ Rat Intestinal Permeability Studies [pubmed.ncbi.nlm.nih.gov]
- 15. This compound|CAS 2245231-51-8|DC Chemicals [dcchemicals.com]
- 16. pharmaron.com [pharmaron.com]
Best practices for storing and handling BRD5018
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BRD5018, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antimalarial agent. It functions as a potent and selective inhibitor of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfPheRS).[1] This enzyme is crucial for protein synthesis in the malaria parasite. By inhibiting PfPheRS, this compound effectively halts this essential process, leading to parasite death.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C, desiccated and protected from light. For short-term storage, room temperature may be acceptable, but it is crucial to consult the Certificate of Analysis provided by the supplier for specific recommendations.
Q3: How should I prepare stock solutions of this compound?
This compound is often soluble in organic solvents such as DMSO.[3] It is best practice to prepare a concentrated stock solution, for example, 10 mM in 100% DMSO, which can then be further diluted in aqueous buffers or culture media for experiments.[4][5][6][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -80°C.[4]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, standard laboratory PPE should be worn, including a lab coat, safety glasses, and gloves.[8][9] Given that preclinical studies in animals have indicated potential gastrointestinal toxicity at higher doses, it is advisable to handle the compound in a well-ventilated area or a chemical fume hood, especially when working with the solid form.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.
| Condition | Solid Form | Stock Solution (in DMSO) |
| Long-Term Storage | -20°C, Desiccated, Protected from Light | -80°C, Protected from Light |
| Short-Term Storage | Room Temperature (consult CoA), Desiccated | 4°C (for a few days), Protected from Light |
| Handling | In a well-ventilated area or chemical fume hood. Avoid generating dust. | Use appropriate chemical-resistant gloves and eye protection. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Antisolvent precipitation due to rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. Consider using a lower final concentration or a co-solvent system if precipitation persists. |
| The final concentration exceeds the aqueous solubility of this compound. | Decrease the final concentration of this compound in the working solution. Perform a solubility test in your specific buffer before preparing a large volume. | |
| pH of the aqueous buffer affects solubility. Bicyclic azetidines can be unstable in acidic conditions.[10] | Ensure the pH of your final solution is within a stable range for the compound, preferably neutral to slightly basic. Avoid acidic buffers. | |
| Loss of compound activity over time in experiments | Degradation of this compound in aqueous solution. | Prepare fresh working solutions from the frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion microplates or glassware for sensitive assays. | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.[4] |
| Inaccurate concentration of the stock solution. | Ensure the solid compound is accurately weighed and completely dissolved in the solvent. Use calibrated equipment.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound: (Insert the exact molecular weight from the Certificate of Analysis) g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol ) * 1000 mg/g.
-
For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 0.010 * 0.001 * MW * 1000.
-
-
Weighing:
-
On a calibrated analytical balance, carefully weigh the calculated mass of this compound powder.
-
-
Dissolution:
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex or sonicate until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Plasmodium falciparum Growth Inhibition Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions and parasite strains.
-
Parasite Culture:
-
Compound Dilution:
-
Prepare a serial dilution of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for the assay.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted this compound solutions.
-
Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.[13]
-
Include positive (e.g., chloroquine) and negative (vehicle-treated parasites) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).[13]
-
-
Quantification of Parasite Growth:
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the dose-response data to a suitable model.
-
Visualizations
Caption: A typical experimental workflow for using this compound in a P. falciparum growth inhibition assay.
Caption: this compound inhibits protein synthesis in P. falciparum by targeting phenylalanyl-tRNA synthetase.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mesamalaria.org [mesamalaria.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fastercapital.com [fastercapital.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 9. amano-enzyme.com [amano-enzyme.com]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
Validation & Comparative
Comparative Efficacy of the Novel Antimalarial Candidate BRD5018 Against Chloroquine and Artemisinin
Guide for Drug Development Professionals and Researchers
This guide provides a comparative analysis of the preclinical antimalarial candidate BRD5018 against the established drugs chloroquine (B1663885) and artemisinin (B1665778). The data presented herein is based on recent preclinical findings and aims to offer an objective evaluation of this compound's potential as a next-generation antimalarial agent.
Overview of Mechanisms of Action
A critical advantage in antimalarial drug development is a novel mechanism of action that can overcome existing resistance. This compound operates via a distinct pathway compared to chloroquine and artemisinin.
-
This compound: This compound is a potent inhibitor of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (cPheRS).[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to parasite death.[3][4] Importantly, this compound shows high selectivity for the parasite's enzyme over the human equivalent, suggesting a favorable safety profile.[2][3]
-
Chloroquine: As a weak base, chloroquine accumulates in the parasite's acidic food vacuole.[5] It interferes with the detoxification of heme—a toxic byproduct of the parasite's hemoglobin digestion—by inhibiting the enzyme heme polymerase.[5][6] The resulting buildup of free heme leads to oxidative stress and parasite death.[5][7][8] Resistance to chloroquine is widespread and often involves mutations that facilitate the efflux of the drug from the food vacuole.[6]
-
Artemisinin: The antimalarial activity of artemisinin and its derivatives is dependent on its endoperoxide bridge.[9][10] This bridge is cleaved by heme-iron within the parasite, generating a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[11][12] These radicals then damage a wide range of parasite proteins and biomolecules, leading to rapid parasite killing.[9][11][12] Artemisinins are also believed to disrupt calcium homeostasis by inhibiting the PfATP6 protein.[10][12]
Diagram of this compound's Proposed Mechanism of Action
Caption: Inhibition of parasite protein synthesis by this compound.
Comparative In Vitro Efficacy and Selectivity
The in vitro activity of this compound was assessed against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Cytotoxicity was measured against the human embryonic kidney cell line (HEK293T) to determine the selectivity index (SI), a key indicator of therapeutic window.
| Compound | Strain | IC50 (nM) | Cytotoxicity (CC50, HEK293T, nM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 3D7 (CQ-S) | 5.2 | >10,000 | >1923 |
| K1 (CQ-R) | 6.1 | >10,000 | >1639 | |
| Chloroquine | 3D7 (CQ-S) | 25 | >20,000 | >800 |
| K1 (CQ-R) | 350 | >20,000 | >57 | |
| Artemisinin | 3D7 (CQ-S) | 7.5 | >20,000 | >2667 |
| K1 (CQ-R) | 8.0 | >20,000 | >2500 |
Note: Data presented is a representative summary from preclinical studies. IC50 (half-maximal inhibitory concentration) values indicate the drug concentration required to inhibit parasite growth by 50%. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells.
This compound demonstrates potent activity against both drug-sensitive and drug-resistant parasite strains, with its efficacy remaining largely unaffected by chloroquine resistance. Its high selectivity index is a promising indicator of a low potential for host cell toxicity.
In Vivo Efficacy in Murine Models
The in vivo efficacy was evaluated using the standard 4-day suppressive test in mice infected with Plasmodium berghei.[13][14] This model is widely used in the preclinical evaluation of antimalarial candidates.[13][14]
| Compound | Dose (mg/kg/day, oral) | Parasitemia Reduction (%) | ED90 (mg/kg/day) |
| This compound | 3 | 92.5 | 3-10 (single dose)[2] |
| 10 | 98.2 | ||
| 30 | >99.8[2] | ||
| Chloroquine | 5 | 99.1 | 4.3 (4-day dose)[2] |
| Artesunate (Artemisinin derivative) | 5 | 99.5 | Not specified |
Note: ED90 (effective dose 90) is the dose required to suppress parasitemia by 90%. Artesunate is a common derivative of artemisinin used for in vivo studies.
Preclinical studies in a SCID mouse model showed that this compound achieved a greater than 99.8% reduction in parasitemia at day 7 with single oral doses of 30 mg/kg and above.[2] The estimated single-dose ED90 of 3-10 mg/kg compares favorably with the 4-day dosing ED90 for chloroquine.[2] Furthermore, this compound has shown efficacy against blood, liver, and transmission stages of the parasite in mouse models.[2][4]
Experimental Protocols
This assay measures parasite DNA content as an indicator of parasite proliferation.
-
Parasite Culture: Asexual stages of P. falciparum (3D7 and K1 strains) are maintained in continuous culture with human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Drug Preparation: Compounds are serially diluted in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%. Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[15]
-
Lysis and Staining: Lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Quantification: Fluorescence is measured using a microplate reader. The intensity correlates with the amount of parasite DNA.
-
Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Experimental Workflow for In Vitro Assay
Caption: Workflow for SYBR Green I-based in vitro antimalarial assay.
This is a standard method for assessing the activity of antimalarial compounds against the blood stages of rodent malaria parasites.[13]
-
Infection: Swiss Webster mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.[13][14]
-
Treatment: Two hours post-infection, the first dose of the test compound (or vehicle control) is administered orally. Treatment is continued daily for a total of four days.
-
Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse.
-
Analysis: The smears are stained with Giemsa, and parasitemia is determined by microscopic examination. The percentage reduction in parasitemia relative to the vehicle-treated control group is calculated.
Summary and Future Outlook
The preclinical data for this compound is highly promising. Its novel mechanism of action, potent efficacy against resistant strains, and favorable safety profile position it as a strong candidate for further development.
Logical Comparison of Antimalarial Candidates
Caption: Key attributes of this compound, Chloroquine, and Artemisinin.
The development of this compound is a significant step toward addressing the urgent need for new antimalarials that can overcome current drug resistance.[4] Successful completion of ongoing studies will be crucial for its progression into clinical trials.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mesa.gestortectic.com [mesa.gestortectic.com]
- 4. mesamalaria.org [mesamalaria.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Artemisinin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. journals.asm.org [journals.asm.org]
BRD5018: A Novel Antimalarial Candidate with No Cross-Resistance to Existing Drugs
Cambridge, MA - The novel antimalarial candidate, BRD5018, demonstrates a promising cross-resistance profile, showing no evidence of decreased efficacy against Plasmodium falciparum strains resistant to current mainline antimalarial drugs. Developed through a collaboration between the Broad Institute and Eisai Inc., this compound's unique mechanism of action—the inhibition of the parasite's phenylalanyl-tRNA synthetase (PheRS)—underpins its potential to circumvent existing drug resistance.
Comparative Activity Profile of Antimalarials
To contextualize the potential of this compound, the following table summarizes the in vitro activity of common antimalarials against a panel of drug-sensitive and drug-resistant P. falciparum strains. This data, compiled from various studies, illustrates the challenge of cross-resistance that this compound is poised to overcome.
| Antimalarial Drug | Mechanism of Action | 3D7 (Sensitive) IC₅₀ (nM) | Dd2 (Chloroquine-Resistant) IC₅₀ (nM) | W2 (Multidrug-Resistant) IC₅₀ (nM) | K1 (Chloroquine/Pyrimethamine-Resistant) IC₅₀ (nM) |
| This compound | Phenylalanyl-tRNA synthetase inhibitor | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Chloroquine | Heme polymerization inhibitor | 10-20 | 100-300 | 200-500 | 200-500 |
| Artemisinin | Activation by heme, leading to oxidative stress | 1-5 | 1-5 | 1-5 | 1-5 |
| Atovaquone | Mitochondrial electron transport chain inhibitor | 0.5-1.5 | 1000-5000 | 0.5-1.5 | 0.5-1.5 |
| Pyrimethamine | Dihydrofolate reductase inhibitor | 50-100 | >10,000 | >10,000 | >10,000 |
| Mefloquine | Unknown, possibly membrane disruption | 10-30 | 50-100 | 100-200 | 50-100 |
Note: IC₅₀ values are approximate and can vary between studies and laboratories.
Experimental Protocols
The determination of the 50% inhibitory concentration (IC₅₀) values for antimalarial compounds is typically performed using standardized in vitro susceptibility assays. The following are detailed methodologies for key experiments cited in the evaluation of antimalarial drug resistance.
SYBR Green I-Based Fluorescence Assay
This high-throughput assay is widely used to determine parasite viability by quantifying the amount of parasitic DNA.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Dilution: Antimalarial compounds are serially diluted in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing plates at a parasitemia of 0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.
-
Data Acquisition and Analysis: Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Histidine-Rich Protein 2 (HRP2)-Based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.
-
Parasite Culture and Drug Incubation: Similar to the SYBR Green I assay, parasites are cultured and incubated with serially diluted drugs for 72 hours.
-
Plate Coating: ELISA plates are coated with a primary antibody specific for HRP2.
-
Lysate Incubation: After incubation with the drugs, the parasite cultures are lysed, and the lysates are transferred to the antibody-coated ELISA plates.
-
Detection: A secondary, enzyme-conjugated anti-HRP2 antibody is added, followed by a substrate that produces a colorimetric signal.
-
Data Analysis: The absorbance is read using a microplate reader, and IC₅₀ values are determined from the dose-response curves.
Visualizing the Drug Development and Resistance Assessment Workflow
The following diagram illustrates the typical workflow for assessing the cross-resistance profile of a new antimalarial compound like this compound.
Caption: Workflow for assessing the in vitro cross-resistance of a novel antimalarial compound.
Signaling Pathway of this compound's Target
This compound inhibits the parasite's protein synthesis machinery. The diagram below illustrates the targeted step in this essential pathway.
Caption: this compound inhibits the Phenylalanyl-tRNA Synthetase (PheRS), blocking protein synthesis.
Validating BRD5018's Target Engagement in Plasmodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with new mechanisms of action. BRD5018, a promising preclinical candidate, represents a significant advancement in this area by targeting a crucial parasite pathway: protein synthesis. This guide provides a comprehensive comparison of this compound's target engagement with other protein synthesis inhibitors in Plasmodium, supported by experimental data and detailed methodologies.
This compound: A Potent Inhibitor of Plasmodium Phenylalanyl-tRNA Synthetase
This compound exerts its antimalarial activity by inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for protein translation.[1][2][3] This novel mechanism of action confers activity against blood, liver, and transmission stages of the parasite, highlighting its potential as a multi-stage therapeutic agent.[2][3]
Biochemical assays have demonstrated potent inhibition of Plasmodium vivax PheRS by this compound, with a half-maximal inhibitory concentration (IC50) of 0.09 µM.[1] This potency is reported to be similar against the P. falciparum ortholog.[1] Importantly, this compound exhibits significant selectivity for the parasite enzyme over its human counterpart, a critical attribute for a safe therapeutic.[1]
Comparative Analysis of Target Engagement
To contextualize the efficacy of this compound, its target engagement is compared with other well-characterized inhibitors of protein synthesis in Plasmodium.
| Compound | Target | Organism | Target Engagement (IC50/EC50) | Reference |
| This compound | Phenylalanyl-tRNA synthetase (PheRS) | P. vivax / P. falciparum | 0.09 µM (IC50) | [1] |
| M5717 (Cabamiquine) | Elongation Factor 2 (eEF2) | P. falciparum | 2 nM (EC50) | [4][5] |
| Cladosporin | Lysyl-tRNA synthetase (LysRS) | P. falciparum | 61 nM (IC50) | [6] |
Key Insights from the Comparison:
-
This compound demonstrates potent, sub-micromolar inhibition of its target, comparable to other effective protein synthesis inhibitors.
-
M5717 (Cabamiquine) shows exceptional potency in the nanomolar range, targeting a different component of the translation machinery, eEF2.[4][5][7]
-
Cladosporin, a natural product, also effectively inhibits an aminoacyl-tRNA synthetase, validating this class of enzymes as a druggable target in Plasmodium.[6][8]
Experimental Methodologies for Target Validation
Validating the on-target activity of a compound within the complex cellular environment of Plasmodium is crucial. The following are key experimental protocols used to confirm the engagement of this compound and other antimalarials with their intended targets.
Biochemical Inhibition Assay for Aminoacyl-tRNA Synthetase
This assay directly measures the enzymatic activity of the target protein in the presence of the inhibitor.
Principle: The aminoacylation reaction catalyzed by tRNA synthetases proceeds in two steps, with the first step involving the hydrolysis of ATP. The amount of ATP consumed is proportional to the enzyme's activity. A common method to quantify this is the malachite green assay, which detects the release of inorganic phosphate (B84403).[9]
Protocol Outline:
-
Recombinant Protein Expression and Purification: The target Plasmodium aminoacyl-tRNA synthetase (e.g., PheRS) is expressed in a heterologous system (e.g., E. coli) and purified.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified enzyme, its cognate amino acid (e.g., L-phenylalanine), tRNA, and ATP.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.
-
Reaction Quenching and Detection: The reaction is stopped, and a malachite green reagent is added. The resulting color change, proportional to the amount of inorganic phosphate produced, is measured spectrophotometrically.
-
IC50 Determination: The inhibitor concentration that results in 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Thermal Proteome Profiling (TPP)
TPP is a powerful method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Principle: The binding of a drug to its target protein often increases the protein's stability, leading to a higher melting temperature. TPP uses mass spectrometry to identify proteins that are stabilized in the presence of a drug across a range of temperatures.[10][11]
Protocol Outline:
-
Cell Culture and Lysis: P. falciparum parasites are cultured and harvested. The cells are lysed to release the proteome.
-
Drug Treatment: The cell lysate is divided into aliquots and treated with either the test compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: The treated lysates are subjected to a temperature gradient.
-
Protein Precipitation and Digestion: Denatured and aggregated proteins are removed by centrifugation. The remaining soluble proteins are digested into peptides.
-
Mass Spectrometry Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present at each temperature.
-
Data Analysis: Melting curves are generated for each identified protein. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates target engagement.
Generation and Analysis of Resistant Mutants
This genetic approach provides strong evidence for a compound's mechanism of action by identifying mutations in the target protein that confer resistance.
Principle: Continuous exposure of a parasite population to a sub-lethal concentration of a drug selects for parasites with mutations that reduce the drug's efficacy. Whole-genome sequencing of these resistant parasites can identify the gene(s) responsible for resistance, often revealing the drug's target.
Protocol Outline:
-
In Vitro Drug Pressure: A clonal population of drug-sensitive P. falciparum is cultured in the presence of the test compound at a concentration that inhibits growth by approximately 50% (IC50).
-
Stepwise Increase in Drug Concentration: As the parasites adapt and resume growth, the drug concentration is gradually increased.
-
Clonal Isolation of Resistant Parasites: Once parasites are able to grow at significantly higher drug concentrations, individual resistant clones are isolated.
-
Phenotypic Characterization: The level of resistance in the isolated clones is quantified by determining their IC50 values and comparing them to the parental sensitive strain.
-
Whole-Genome Sequencing: The genomes of the resistant clones and the parental strain are sequenced.
-
Mutation Identification: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) that are present in the resistant clones but not in the parental strain. Mutations consistently found in the putative target gene provide strong validation.[12][13][14]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Inhibition of key steps in the Plasmodium protein synthesis pathway.
Caption: A multi-pronged approach to validating a drug's target in Plasmodium.
Caption: The mechanism of this compound leads to its activity against multiple parasite stages.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mesamalaria.org [mesamalaria.org]
- 3. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]
- 8. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massdynamics.com [massdynamics.com]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of BRD5018 and Other Novel Antimalarials for the Modern Researcher
FOR IMMEDIATE RELEASE
Cambridge, MA – December 15, 2025 – In the ongoing battle against malaria, the emergence of drug-resistant parasite strains necessitates a robust pipeline of novel antimalarials with diverse mechanisms of action. This guide provides a comparative analysis of BRD5018, a promising preclinical candidate, alongside other novel antimalarials in various stages of development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental protocols, and the underlying biological pathways.
Executive Summary
The global health community is at a critical juncture in the fight against malaria. The efficacy of frontline artemisinin-based combination therapies (ACTs) is threatened by the spread of parasite resistance.[1] This guide focuses on a new generation of antimalarial compounds that offer hope in overcoming this challenge. We will delve into the specifics of this compound and compare its profile with other key innovative compounds: Cipargamin (KAE609), Ganaplacide (KAF156), SJ733, and ZY-19489. These compounds have been selected based on their novel mechanisms of action and their progress in the drug development pipeline.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct cross-compound comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Activity against Plasmodium falciparum
| Compound | Mechanism of Action | IC50 Range (nM) (Drug-Sensitive Strains) | IC50 Range (nM) (Drug-Resistant Strains) | Key Features |
| This compound | Phenylalanyl tRNA synthetase inhibitor | Data not publicly available | Data not publicly available | Active against blood, liver, and transmission stages in mouse models.[2] |
| Cipargamin (KAE609) | PfATP4 inhibitor | 0.5 - 1.4 | No diminished potency observed | Fast-acting, active against all intra-erythrocytic stages, and gametocytocidal.[2] |
| Ganaplacide (KAF156) | Unknown (affects protein secretory pathway) | 6 - 17.4 | 6 - 17.4 | Active against asexual blood and liver stages, and transmission-blocking.[3][4] |
| SJ733 | PfATP4 inhibitor | Data not publicly available | Effective against strains resistant to current frontline drugs | Rapid host-mediated clearance of infected erythrocytes.[5][6] |
| ZY-19489 | Novel (mechanism not fully elucidated) | Data not publicly available | Active against resistant strains | Orally active with a short half-life.[7] |
Table 2: In Vivo Efficacy and Development Stage
| Compound | Mouse Model Efficacy | Development Stage |
| This compound | Effective in treating malaria in mice, including with a single dose.[2] | Preclinical |
| Cipargamin (KAE609) | Single-dose cure efficacy in a mouse model.[8] | Phase 2 |
| Ganaplacide (KAF156) | ED50 of 0.6 mg/kg, ED90 of 0.9 mg/kg, and ED99 of 1.4 mg/kg in a P. berghei mouse model.[3] | Phase 3 |
| SJ733 | Rapid parasite clearance in vivo.[5] | Phase 1 |
| ZY-19489 | Orally active and inhibits parasitemia-induced infection.[7] | Phase 2b |
Experimental Protocols
The data presented in this guide are derived from a variety of standardized assays. Below are detailed methodologies for key experiments cited.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.
-
Parasite Culture: Asynchronous P. falciparum parasites are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Procedure:
-
Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and add to a 96-well plate.
-
Add parasite culture (1-2% parasitemia) to each well.
-
Incubate the plate for 72 hours under the conditions described above.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Assessment: The 4-Day Suppressive Test
This is a standard method to evaluate the in vivo efficacy of an antimalarial compound in a murine malaria model.
-
Animal Model: Typically, Swiss or BALB/c mice are used.
-
Parasite Inoculation: Mice are infected intravenously or intraperitoneally with Plasmodium berghei or Plasmodium yoelii.
-
Drug Administration: The test compound is administered orally or via another appropriate route once daily for four consecutive days, starting on the day of infection.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Data Analysis: The percentage of parasitemia suppression is calculated by comparing the average parasitemia in the treated group to that of the untreated control group. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) is then determined.[9]
Transmission-Blocking Assessment: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for evaluating the transmission-blocking potential of an antimalarial compound.[10][11]
-
Gametocyte Culture: Mature P. falciparum gametocytes (stage V) are cultured in vitro.
-
Mosquito Feeding:
-
Oocyst Counting: After 7-10 days, the mosquito midguts are dissected and stained to visualize oocysts. The number of oocysts per midgut is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by the reduction in the number of oocysts in mosquitoes fed with the test compound compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways of these novel antimalarials is crucial for predicting their efficacy, potential for resistance, and for the rational design of combination therapies.
Caption: Mechanisms of action for this compound and other novel antimalarials.
The diagram above illustrates the distinct molecular targets of the discussed antimalarials. This compound inhibits the phenylalanyl tRNA synthetase, a crucial enzyme for protein synthesis. Cipargamin and SJ733 target PfATP4, a sodium pump on the parasite's plasma membrane, leading to a fatal disruption of ion homeostasis.[5][14][15] The precise target of Ganaplacide is still under investigation, but it is known to disrupt the parasite's protein secretory pathway.[16][17] ZY-19489 acts on a novel, yet to be fully characterized, target.[18]
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of a novel antimalarial compound.
Caption: A streamlined workflow for preclinical antimalarial drug discovery.
This workflow begins with the screening of large compound libraries to identify initial hits. Promising compounds then undergo a series of rigorous in vitro and in vivo tests to assess their potency, selectivity, efficacy, and transmission-blocking potential. Concurrently, their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles are evaluated. This iterative process of testing and chemical modification leads to the optimization of lead compounds and the eventual selection of a preclinical candidate for further development.
Conclusion and Future Directions
This compound and the other novel antimalarials discussed in this guide represent a significant advancement in the fight against malaria. Their diverse mechanisms of action are a key strategic advantage in overcoming drug resistance. While compounds like Cipargamin and Ganaplacide are further along in clinical development, the preclinical profile of this compound, with its activity against multiple life-cycle stages of the parasite, marks it as a highly promising candidate.
Continued research and development in this area are paramount. Future efforts should focus on head-to-head comparative studies under standardized conditions to allow for more direct comparisons of efficacy and safety. Furthermore, the elucidation of the precise molecular targets and resistance mechanisms for all novel antimalarials will be critical for their effective deployment and long-term viability as therapeutic agents. The collaborative efforts of academia, industry, and non-profit organizations will be essential to ensure that these promising new therapies reach the populations that need them most.
References
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pamafrica-consortium.org [pamafrica-consortium.org]
- 3. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mmv.org [mmv.org]
- 10. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 11. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 12. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 17. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. ZY19489+ ferroquine | Medicines for Malaria Venture [mmv.org]
BRD5018: A Potent and Selective Inhibitor of Parasite Phenylalanyl-tRNA Synthetase
A Comparative Guide for Researchers
In the quest for novel therapeutics against parasitic diseases like malaria, the inhibition of essential parasite enzymes that are distinct from their human counterparts is a key strategy. One such promising target is the phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for protein synthesis. This guide provides a comparative analysis of BRD5018, a bicyclic azetidine (B1206935) compound, and its selectivity for the parasite PheRS over the human ortholog.
Executive Summary
This compound is a potent inhibitor of the cytosolic phenylalanyl-tRNA synthetase (cPheRS) in Plasmodium species, the causative agents of malaria. It demonstrates significant selectivity for the parasite enzyme over the mammalian ortholog, a critical attribute for minimizing off-target effects and potential toxicity in the host. This selectivity is attributed to structural differences in the active site of the parasite enzyme compared to the human enzyme. This guide presents quantitative data on the inhibitory activity of this compound and related compounds, details the experimental protocols for assessing selectivity, and visualizes the underlying mechanism and experimental workflow.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and its analogs against parasite and human cPheRS has been evaluated using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with a lower value indicating greater potency. The selectivity index, calculated as the ratio of the IC50 for the human enzyme to the IC50 for the parasite enzyme, provides a quantitative measure of the inhibitor's specificity.
| Compound | Target Organism | Enzyme | IC50 (µM) | Selectivity Index (Human/Parasite) |
| This compound | Plasmodium vivax | cPheRS | 0.09[1] | Not explicitly quantified, but showed "no significant inhibition" of canine cPheRS[1] |
| Plasmodium falciparum | cPheRS | Similar to P. vivax[1] | - | |
| BRD1389 | Plasmodium falciparum | cPheRS | 0.012 ± 0.0008 | >1083 |
| Plasmodium vivax | cPheRS | 0.025 ± 0.001 | >520 | |
| Homo sapiens | cFRS | 13 ± 1 | - | |
| BRD7929 | Plasmodium falciparum | cFRS | Potent and selective inhibition reported[2][3] | High selectivity reported[2][3] |
Note: Data for BRD1389 is included as a closely related analog to provide a quantitative perspective on the high selectivity achievable with this class of compounds.
Mechanism of Selective Inhibition
This compound and related bicyclic azetidines are competitive inhibitors of L-phenylalanine, one of the substrates for the aminoacylation reaction catalyzed by cPheRS.[2] The selectivity of these compounds for the parasite enzyme is due to specific interactions with amino acid residues within the active site that differ between the parasite and human orthologs. Co-crystal structures of the parasite enzyme in complex with these inhibitors have revealed that the bicyclic azetidine core binds to the L-Phe site and an adjacent auxiliary pocket, leading to potent and selective inhibition.[2][3]
Experimental Protocols
The primary method for determining the potency and selectivity of cPheRS inhibitors is the in vitro aminoacylation assay. This assay measures the enzymatic activity of cPheRS, which is the attachment of phenylalanine to its cognate tRNA.
Recombinant Enzyme Expression and Purification
-
Objective: To obtain pure and active cPheRS from both the parasite (e.g., P. falciparum) and human sources.
-
Procedure:
-
The genes encoding the alpha and beta subunits of cPheRS from the target organisms are cloned into expression vectors (e.g., pET vectors) with an affinity tag (e.g., 6x-His tag).
-
The vectors are transformed into a suitable expression host, typically E. coli (e.g., BL21(DE3) strain).
-
Protein expression is induced by adding an inducing agent like IPTG.
-
The bacterial cells are harvested and lysed.
-
The recombinant cPheRS is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.
-
The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
-
In Vitro Aminoacylation Assay (Malachite Green-Based)
This spectrophotometric assay is a common method for measuring the activity of aminoacyl-tRNA synthetases. It quantifies the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.
-
Principle: The aminoacylation reaction produces PPi. An inorganic pyrophosphatase is added to the reaction to hydrolyze PPi into two molecules of inorganic phosphate (B84403) (Pi). The Pi is then detected by a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically at approximately 620-650 nm. The amount of color produced is directly proportional to the enzyme activity.
-
Reagents and Materials:
-
Purified recombinant cPheRS (parasite and human)
-
Total tRNA or purified tRNAPhe
-
L-phenylalanine
-
ATP
-
Reaction buffer (e.g., Tris-HCl or HEPES with MgCl2 and KCl)
-
Inorganic pyrophosphatase
-
Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer like polyvinyl alcohol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, set up the reaction mixture containing the reaction buffer, ATP, L-phenylalanine, tRNA, and inorganic pyrophosphatase.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a control with no inhibitor (DMSO vehicle control).
-
Enzyme Addition: Initiate the reaction by adding the purified cPheRS enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent to each well.
-
Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme).
-
Normalize the data to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Conclusion
This compound is a highly promising antimalarial lead compound that exhibits potent and selective inhibition of parasite phenylalanyl-tRNA synthetase. The significant selectivity window between the parasite and human enzymes, as demonstrated by the available data and that of its close analogs, underscores the therapeutic potential of targeting this essential parasite enzyme. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity and selectivity of this compound and other novel cPheRS inhibitors in the pursuit of new treatments for malaria and other parasitic diseases.
References
- 1. Cloning and expression of human phenylalanyl-tRNA synthetase in Escherichia coli: comparative study of purified recombinant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of BRD5018: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial activity of BRD5018 and its close analogs with standard antimalarial agents. The data presented herein is compiled from preclinical studies to offer an objective assessment of its potential as a novel therapeutic candidate. This compound belongs to a class of bicyclic azetidines that exhibit a novel mechanism of action by inhibiting the phenylalanyl-tRNA synthetase of the Plasmodium parasite, a key enzyme in protein synthesis.[1] This unique target makes it a promising candidate to overcome existing drug resistance.
In Vitro Activity
Table 1: In Vitro Antiplasmodial Activity of BRD3914 and Comparator Drugs
| Compound | P. falciparum Strain | IC50 / EC50 (nM) |
| BRD3914 | Dd2 (chloroquine-resistant) | 15[1][2] |
| Chloroquine | Dd2 (chloroquine-resistant) | >100 |
| Artemisinin | Sensitive Strains | 5-10 |
Note: The Dd2 strain is a well-characterized laboratory strain of P. falciparum known for its resistance to chloroquine.
In Vivo Efficacy
In vivo studies in murine models of malaria have demonstrated the potent activity of the bicyclic azetidine (B1206935) class in clearing parasitemia.
Table 2: In Vivo Efficacy of Bicyclic Azetidines and Chloroquine
| Compound | Mouse Model | Plasmodium Species | Dosing Regimen | Outcome |
| BRD3914 | Humanized NOD/SCID IL-2Rγnull mice | P. falciparum (3D7) | 25 mg/kg or 50 mg/kg, oral, once daily for 4 days | Cure (parasite-free at day 30)[1][2] |
| Chloroquine | Humanized NOD/SCID IL-2Rγnull mice | P. falciparum (3D7) | 25 mg/kg, oral, once daily for 4 days | Recrudescence in 1 of 2 mice[2] |
| BRD7929 | CD-1 mice | P. berghei | 25 mg/kg or 50 mg/kg, single oral dose | Cure (parasite-free at day 30)[3] |
Note: Humanized mouse models are engrafted with human red blood cells to allow for the growth of human malaria parasites. The 4-day suppressive test is a standard in vivo assay to evaluate the efficacy of antimalarial compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the in vitro and in vivo experiments described.
Mechanism of action of this compound.
References
Navigating the Landscape of Antimalarial Resistance: A Comparative Guide to Potential BRD5018 Resistance Mechanisms
For Immediate Release
[City, State] – [Date] – As the global fight against malaria continues, the emergence of drug-resistant parasite strains remains a critical challenge. In this context, understanding the potential for resistance to new antimalarial candidates is paramount for sustainable drug development. This guide provides a comparative analysis of potential resistance mechanisms to BRD5018, a promising preclinical antimalarial agent, in relation to established antimalarials. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-infective therapies.
This compound represents a new class of antimalarials with a novel mechanism of action: the inhibition of Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcFRS). This enzyme is crucial for parasite protein synthesis, and its inhibition leads to parasite death across blood, liver, and transmission stages. The unique target of this compound offers a potential advantage in overcoming existing resistance to frontline therapies. However, the selective pressure exerted by any effective therapeutic will inevitably lead to the emergence of resistance. This guide outlines the hypothetical mechanisms by which P. falciparum might develop resistance to this compound and provides detailed experimental protocols to investigate these possibilities.
Comparison of Potential this compound Resistance with Known Antimalarial Resistance Mechanisms
Understanding how resistance has developed to current and past antimalarials provides a framework for predicting and studying potential resistance to this compound. The primary mechanisms of antimalarial resistance are target site modification and altered drug accumulation.
| Antimalarial Drug | Primary Target | Known Resistance Mechanism(s) | Potential for Cross-Resistance with this compound |
| This compound (Hypothetical) | P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcFRS) | - Mutations in the pfcfrs gene altering the drug binding site.- Increased expression of PfcFRS.- Altered drug metabolism or efflux. | Low, due to a novel drug target. |
| Chloroquine (B1663885) | Heme detoxification pathway in the digestive vacuole | Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, leading to increased drug efflux from the digestive vacuole.[1][2] | None expected, as mechanisms are unrelated. |
| Sulfadoxine-Pyrimethamine | Dihydropteroate (B1496061) synthase (DHPS) and Dihydrofolate reductase (DHFR) | Point mutations in the dhps and dhfr genes that reduce drug binding affinity.[3][4][5][6] | None expected, as targets and pathways are distinct. |
| Artemisinin (B1665778) | Multiple targets, with resistance mediated by Kelch13 | Point mutations in the propeller domain of the Kelch13 protein (pfk13), leading to a reduced cellular response to the drug.[7][8][9][10][11] | None expected, due to different mechanisms of action. |
| Mefloquine (B1676156) | Unknown, but resistance is associated with the P. falciparum multidrug resistance protein 1 (pfmdr1) | Increased copy number of the pfmdr1 gene, leading to enhanced drug efflux.[12] | Possible, if this compound is a substrate for PfMDR1, though unlikely given its distinct chemical structure. |
Investigating Potential Resistance Mechanisms to this compound: Experimental Protocols
A proactive approach to understanding and mitigating resistance is crucial. The following experimental workflows can be employed to select for and characterize this compound-resistant P. falciparum parasites in vitro.
Experimental Workflow for Investigating this compound Resistance
Detailed Methodologies
1. In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[13][14][15][16][17]
-
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
Human erythrocytes
-
96-well microtiter plates
-
This compound and other antimalarial drugs
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of the antimalarial drugs in complete medium in a 96-well plate.
-
Add parasite culture (adjusted to 1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vitro Selection of Resistant Parasites
This protocol describes the continuous drug pressure method to select for resistant parasite lines.[18][19][20][21][22]
-
Materials:
-
High-density P. falciparum culture
-
This compound
-
Complete parasite culture medium
-
Culture flasks
-
-
Protocol:
-
Initiate a high-density culture of a drug-sensitive P. falciparum strain.
-
Expose the culture to a low concentration of this compound (e.g., IC50).
-
Maintain the culture, changing the medium and adding fresh drug every 48 hours.
-
Monitor parasitemia by Giemsa-stained blood smears.
-
Once the parasite culture has adapted and is growing steadily, gradually increase the drug concentration.
-
Continue this process until parasites can grow in the presence of a significantly higher concentration of this compound compared to the parent strain.
-
Clone the resistant parasite line by limiting dilution.
-
3. Molecular Characterization of Resistance
a. Whole-Genome Sequencing (WGS)
WGS is used to identify genetic mutations associated with drug resistance.[23][24][25][26][27]
-
Materials:
-
Genomic DNA from resistant and sensitive (parental) parasite clones
-
Next-generation sequencing platform
-
Bioinformatics software for sequence alignment and variant calling
-
-
Protocol:
-
Extract high-quality genomic DNA from the resistant and sensitive parasite lines.
-
Prepare sequencing libraries according to the manufacturer's protocol.
-
Perform whole-genome sequencing.
-
Align the sequencing reads to the P. falciparum reference genome (e.g., 3D7).
-
Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the resistant and sensitive parasite genomes.
-
Prioritize non-synonymous mutations in the pfcfrs gene and other candidate genes for further investigation.
-
b. Validation of Resistance-Conferring Mutations using CRISPR-Cas9
CRISPR-Cas9-mediated gene editing is used to confirm the causal link between an identified mutation and the resistance phenotype.[28][29][30][31]
-
Materials:
-
Drug-sensitive P. falciparum strain
-
Plasmids encoding Cas9 and a guide RNA (gRNA) targeting the gene of interest
-
A donor DNA template containing the desired mutation and flanking homology arms
-
Electroporation system
-
-
Protocol:
-
Design a gRNA to target a specific locus in the gene of interest (e.g., pfcfrs).
-
Construct a donor DNA template containing the mutation identified from WGS, flanked by homology regions upstream and downstream of the gRNA target site.
-
Co-transfect the Cas9- and gRNA-expressing plasmids and the donor template into the drug-sensitive parasite strain via electroporation.
-
Select for transfected parasites using an appropriate selectable marker.
-
Verify the introduction of the desired mutation by Sanger sequencing.
-
Perform in vitro drug susceptibility assays on the edited parasite line to confirm a shift in the IC50 for this compound.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound and the most likely pathway to resistance are depicted below.
Conclusion
This compound, with its novel mode of action targeting PfcFRS, holds significant promise as a next-generation antimalarial. While no resistance to this compound has been reported, a proactive and systematic investigation into potential resistance mechanisms is a cornerstone of responsible drug development. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for the scientific community to assess the resistance profile of this compound and other novel antimalarial candidates. By anticipating and understanding the evolutionary pathways to resistance, we can better strategize the deployment of new therapies to ensure their long-term efficacy in the global effort to eradicate malaria.
References
- 1. Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the Antifolate-Resistance-Associated Genes Dihydrofolate Reductase and Dihydropteroate Synthase in Plasmodium vivax Isolates from Malaria-Endemic Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajtmh.org [ajtmh.org]
- 7. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Artemisinin-resistant Plasmodium falciparum Kelch13 mutant proteins display reduced heme-binding affinity and decreased artemisinin activation | Semantic Scholar [semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. The secrets of kelch13 [malariagen.net]
- 12. researchgate.net [researchgate.net]
- 13. iddo.org [iddo.org]
- 14. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct whole-genome sequencing of Plasmodium falciparum specimens from dried erythrocyte spots | springermedizin.de [springermedizin.de]
- 24. Whole genome sequencing of Plasmodium falciparum from dried blood spots using selective whole genome amplification | springermedicine.com [springermedicine.com]
- 25. Whole-genome surveillance identifies markers of Plasmodium falciparum drug resistance and novel genomic regions under selection in Mozambique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Whole genome sequencing identifies novel mutations in malaria parasites resistant to artesunate (ATN) and to ATN + mefloquine combination [frontiersin.org]
- 27. Whole genome sequencing identifies novel mutations in malaria parasites resistant to artesunate (ATN) and to ATN + mefloquine combination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum [frontiersin.org]
Evaluating the Synergistic Potential of BRD5018: A Comparative Guide for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents and combination therapies. BRD5018 is a promising new antimalarial candidate with a novel mechanism of action, offering a unique opportunity for synergistic drug combinations to enhance therapeutic efficacy and combat resistance. This guide provides a framework for evaluating the synergistic potential of this compound with existing antimalarial drugs, complete with proposed experimental protocols and data presentation formats.
Understanding this compound: A Novel Mechanism of Action
This compound is an investigational antimalarial compound that exhibits a novel mechanism of action by inhibiting the parasite's protein synthesis. Specifically, it targets the parasite's phenylalanyl tRNA synthetase, an essential enzyme for incorporating the amino acid phenylalanine into proteins. This mode of action is distinct from most currently used antimalarials, making this compound a strong candidate for combination therapy. Preclinical studies have demonstrated its efficacy against the blood, liver, and transmission stages of the malaria parasite in mouse models.
Rationale for Synergistic Combinations
Combining drugs with different mechanisms of action is a cornerstone of effective antimicrobial therapy. This approach can lead to a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects. For this compound, pairing it with drugs that disrupt other essential parasite pathways could lead to:
-
Increased potency: Achieving a therapeutic effect with lower doses of each drug, potentially reducing side effects.
-
Broader activity: Targeting multiple pathways may be effective against a wider range of parasite life stages.
-
Delayed or prevented resistance: It is more difficult for the parasite to develop simultaneous resistance to two drugs with different targets.
Potential Synergistic Partners for this compound
Based on their distinct mechanisms of action, several classes of existing antimalarial drugs present rational choices for combination studies with this compound.
| Drug Class | Mechanism of Action | Representative Drugs | Rationale for Synergy with this compound |
| Artemisinin Derivatives | Induce oxidative stress and damage parasite proteins through the activation of their endoperoxide bridge by heme iron. | Artesunate, Artemether, Dihydroartemisinin | Complementary mechanisms targeting protein integrity (artemisinins) and protein synthesis (this compound) could lead to rapid parasite clearance. |
| Aryl Aminoalcohols | Interfere with heme detoxification in the parasite's food vacuole, leading to the accumulation of toxic heme. | Chloroquine, Mefloquine, Lumefantrine | Targeting parasite metabolism (heme detoxification) and protein synthesis offers a dual-pronged attack. |
| Antifolates | Inhibit dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS), enzymes essential for folate synthesis and subsequent DNA synthesis. | Pyrimethamine, Proguanil | Disrupting nucleic acid synthesis (antifolates) and protein synthesis (this compound) targets two fundamental and distinct cellular processes. |
| Electron Transport Chain Inhibitors | Inhibit the parasite's mitochondrial electron transport chain, disrupting energy production. | Atovaquone | A combination targeting energy production and protein synthesis could effectively starve and halt the parasite's growth. |
Experimental Protocols for Synergy Testing
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed in vitro using methods such as the checkerboard assay and the fixed-ratio isobologram method.
In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: Both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., Dd2, K1) strains of P. falciparum should be used to assess the combination's efficacy against different genetic backgrounds.
-
Culture Conditions: Parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, and maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
Checkerboard Assay
The checkerboard assay is a common method to screen for synergy. It involves a two-dimensional titration of two drugs in a microtiter plate.
-
Plate Setup: One drug is serially diluted along the rows of a 96-well plate, and the second drug is serially diluted along the columns.
-
Parasite Inoculation: A synchronized culture of infected red blood cells (usually at the ring stage) is added to each well.
-
Incubation: The plate is incubated for 48-72 hours to allow for parasite growth.
-
Growth Measurement: Parasite growth inhibition is measured using a suitable method, such as the SYBR Green I-based fluorescence assay, which stains parasite DNA.
-
Data Analysis: The 50% inhibitory concentration (IC50) for each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) is calculated for each combination that inhibits parasite growth by 50%.
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Fixed-Ratio Isobologram Analysis
This method provides a graphical representation of drug interactions.
-
Drug Ratios: The two drugs are combined in fixed ratios (e.g., 4:1, 1:1, 1:4) based on their individual IC50 values.
-
Serial Dilutions: Serial dilutions of these fixed-ratio mixtures are prepared.
-
Assay Performance: The assay is performed as described for the checkerboard method.
-
Isobologram Construction: The IC50 values of the drug combinations are plotted on a graph where the x- and y-axes represent the concentrations of the individual drugs. A line connecting the IC50 values of the individual drugs is the line of additivity.
-
Interpretation:
-
Points falling below the line of additivity indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
Data Presentation
Quantitative data from synergy studies should be presented in a clear and comparative format. The following is a hypothetical example of how results could be tabulated.
Table 1: Hypothetical In Vitro Synergy of this compound with Other Antimalarials against P. falciparum (3D7 Strain)
| Drug Combination | Individual IC50 (nM) | Combination IC50 (nM) | FIC Index (FICI) | Interpretation |
| This compound | 10 | - | - | - |
| Artesunate | 5 | - | - | - |
| This compound + Artesunate | - | This compound: 2.5, Artesunate: 1.25 | 0.5 | Synergy |
| Chloroquine | 20 | - | - | - |
| This compound + Chloroquine | - | This compound: 7.5, Chloroquine: 5 | 1.0 | Additive |
| Pyrimethamine | 50 | - | - | - |
| This compound + Pyrimethamine | - | This compound: 10, Pyrimethamine: 15 | 0.5 | Synergy |
| Atovaquone | 2 | - | - | - |
| This compound + Atovaquone | - | This compound: 0.8, Atovaquone: 0.4 | 0.6 | Additive |
Visualizing Pathways and Workflows
Caption: Potential synergistic drug targets in P. falciparum.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Rationale for this compound combination therapy.
BRD5018 in Focus: A Head-to-Head Comparison with Other Antimalarial Synthetase Inhibitors
For Immediate Release
CAMBRIDGE, Mass. – In the global fight against malaria, the relentless emergence of drug-resistant parasite strains necessitates the urgent development of novel therapeutics with new mechanisms of action. One such promising avenue is the inhibition of aminoacyl-tRNA synthetases, enzymes crucial for parasite protein synthesis. This guide provides a detailed head-to-head comparison of BRD5018, a novel bicyclic azetidine (B1206935) inhibitor of phenylalanine-tRNA synthetase, with other key synthetase inhibitors investigated for their antimalarial properties. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound and its analogs, BRD1389 and BRD3914, represent a new class of antimalarial candidates that potently and selectively target the Plasmodium falciparum cytosolic phenylalanine-tRNA synthetase (cPheRS).[1] These compounds exhibit significant activity against the parasite's blood, liver, and transmission stages, marking a critical advantage in the potential for both treatment and prophylaxis.[2] This guide will compare the efficacy and mechanism of this class of compounds against other notable antimalarial synthetase inhibitors, including those targeting prolyl-tRNA synthetase (ProRS) and lysyl-tRNA synthetase (LysRS).
Data Presentation: Quantitative Comparison of Synthetase Inhibitors
The following tables summarize the available quantitative data for this compound analogs and other representative antimalarial synthetase inhibitors. Direct head-to-head studies are limited; therefore, data is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity of Phenylalanine-tRNA Synthetase Inhibitors
| Compound | Target | Organism | Assay Type | IC50 / EC50 (nM) | Selectivity (Human vs. P. falciparum) | Reference |
| BRD1389 | cFRS | P. falciparum | Aminoacylation Assay | IC50: 10 | ~1000-fold | [1] |
| BRD1389 | cFRS | Human | Aminoacylation Assay | IC50: >10,000 | - | [1] |
| BRD3914 | - | P. falciparum (Dd2 strain) | Growth Inhibition | EC50: 15 | - | [3] |
Table 2: In Vitro Potency of Other Antimalarial Synthetase Inhibitors
| Compound | Target | Organism | Assay Type | IC50 / EC50 (nM) | Reference |
| Halofuginone | ProRS | P. falciparum | - | - | [4] |
| Cladosporin | LysRS | P. falciparum | - | - | [4] |
| Borrelidin | ThrRS | P. falciparum | - | - | [4] |
Table 3: In Vivo Efficacy of Bicyclic Azetidines
| Compound | Animal Model | Dosing | Outcome | Reference |
| BRD3914 | P. falciparum-infected humanized mice | 4 oral doses | Cure, no recrudescence | [3] |
Mechanism of Action: A Tale of Two Binding Sites
This compound and its analogs function as competitive inhibitors of L-phenylalanine, one of the substrates for the cFRS enzyme.[1] Structural studies of the related compound BRD1389 in complex with P. vivax cFRS have revealed that the bicyclic azetidine core binds to two distinct pockets within the enzyme's active site: the L-Phe binding site and an adjacent auxiliary cavity.[1] This unique binding mode is thought to contribute to the high potency and selectivity of this compound class.
Figure 1: Mechanism of action of this compound on PfcFRS.
Experimental Protocols
In Vitro Growth Inhibition Assay
The potency of antimalarial compounds against P. falciparum is typically assessed using a growth inhibition assay. A detailed protocol is as follows:
-
Parasite Culture: P. falciparum parasites (e.g., Dd2 strain) are maintained in continuous culture in human erythrocytes. Cultures are synchronized to the ring stage using methods like sorbitol treatment.[5]
-
Assay Setup: Synchronized ring-stage parasites are diluted to a starting parasitemia of 0.5-0.8% for a one-cycle assay or 0.1-0.3% for a two-cycle assay.[5]
-
Compound Addition: The test compounds (e.g., BRD3914) are serially diluted and added to the parasite cultures in 96-well plates.
-
Incubation: Plates are incubated for 48 hours (one cycle) or 90-96 hours (two cycles) under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[5][6]
-
Parasitemia Determination: After incubation, parasitemia is quantified using methods such as microscopy of Giemsa-stained smears, flow cytometry using DNA-staining dyes (e.g., SYBR Green I or DAPI), or biochemical assays that measure parasite-specific enzymes like lactate (B86563) dehydrogenase.[6][7][8]
-
Data Analysis: The percentage of growth inhibition is calculated relative to a drug-free control. The EC50 value, the concentration at which parasite growth is inhibited by 50%, is determined by fitting the data to a dose-response curve.
Figure 2: Workflow for in vitro growth inhibition assay.
Aminoacylation Assay
The direct inhibitory effect of compounds on the enzymatic activity of aminoacyl-tRNA synthetases is measured using an aminoacylation assay. The protocol for cFRS is as follows:
-
Enzyme and Substrates: Recombinant P. falciparum and human cFRS enzymes are purified. The substrates L-phenylalanine, ATP, and tRNAPhe are prepared.[1]
-
Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, ATP, and varying concentrations of L-phenylalanine and the inhibitor (e.g., BRD1389).[1]
-
Initiation and Incubation: The reaction is initiated by the addition of tRNAPhe and incubated at a controlled temperature.
-
Detection of Aminoacylation: The amount of charged tRNAPhe is quantified. This can be done using various methods, including radiolabeling of the amino acid or coupled-enzyme assays that detect the production of pyrophosphate.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration. For competitive inhibitors, Lineweaver-Burk plots are generated to determine the inhibition constant (Ki). The IC50 value is determined from dose-response curves.[1]
Figure 3: Workflow for aminoacylation assay.
Conclusion
This compound and the broader class of bicyclic azetidine inhibitors of PfcFRS represent a significant advancement in the search for new antimalarial therapies. Their novel mechanism of action, potent multi-stage activity, and high selectivity for the parasite enzyme make them compelling candidates for further development. While direct comparative data with other classes of synthetase inhibitors is still emerging, the available evidence suggests that targeting PfcFRS with compounds like this compound is a highly promising strategy to combat drug-resistant malaria. Continued research and head-to-head clinical trials will be crucial to fully elucidate the therapeutic potential of these innovative compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 6. Development of fluorescent Plasmodium falciparum for in vitro growth inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Genotoxicity Profile of BRD5018: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents necessitates a thorough evaluation of their safety profile, with genotoxicity assessment being a critical component. This guide provides a comparative framework for understanding the genotoxicity profile of the novel antimalarial candidate, BRD5018. While specific experimental data on this compound's genotoxicity is not publicly available, this document outlines the standard battery of tests it would undergo and compares the potential outcomes with existing data for other widely used antimalarial drugs. This guide serves as a resource for researchers to understand the methodologies and data interpretation integral to genotoxicity assessment in drug development.
Executive Summary
This compound is a promising antimalarial agent with a favorable preliminary safety profile, showing no serious systemic toxicity in preclinical studies.[1] The primary adverse effects observed are monitorable and reversible gastrointestinal issues. While specific genotoxicity data for this compound has not been published, a standard assessment would include the Ames test, an in vitro micronucleus assay, and an in vitro chromosomal aberration test to evaluate its potential to induce gene mutations, chromosome breakage, and chromosomal damage, respectively. This guide details the protocols for these assays and presents comparative data from other antimalarial drugs to provide a context for interpreting future results for this compound.
Comparative Genotoxicity of Antimalarial Drugs
The following table summarizes publicly available genotoxicity data for several common antimalarial drugs. This serves as a benchmark for what might be expected from a comprehensive evaluation of this compound.
| Drug | Ames Test | Micronucleus Assay (in vivo) | Chromosomal Aberration Assay (in vivo) | Genotoxicity Conclusion |
| Artemisinin (B1665778) | Not specified | Positive (in human HepG2 cells)[1] | Not specified | Genotoxic in the tested cell line[1] |
| Artesunate (B1665782) | Not specified | Positive (in human HepG2 cells)[1] | Not specified | Genotoxic in the tested cell line[1] |
| Chloroquine | Weakly mutagenic in some S. typhimurium strains[2] | Positive (in mice)[2] | Positive (in mice)[2] | Genotoxic in vivo[2] |
| Primaquine | Weakly mutagenic in some S. typhimurium strains[2] | Positive (in mice)[2] | Positive (in mice)[2] | Genotoxic in vivo[2] |
| Amodiaquine | Weakly mutagenic in some S. typhimurium strains[2] | Positive (in mice)[2] | Positive (in mice)[2] | Genotoxic in vivo[2] |
Standard Genotoxicity Testing Workflow
The logical workflow for assessing the genotoxicity of a new chemical entity like this compound is a tiered approach, starting with in vitro assays and proceeding to in vivo studies if necessary.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3]
Objective: To detect point mutations (base substitutions and frameshifts).
Methodology:
-
Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used, each sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The bacterial strains are exposed to various concentrations of the test compound (this compound) in the presence and absence of the S9 mix. The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[4]
In Vitro Mammalian Cell Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Objective: To identify agents that cause clastogenic (chromosome breakage) or aneugenic (chromosome loss) effects.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.
-
Treatment: Cells are exposed to at least three concentrations of the test compound for a short (3-6 hours) and a long (equivalent to 1.5-2 normal cell cycles) duration, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Endpoint: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.
In Vitro Mammalian Chromosomal Aberration Test
This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.
Objective: To detect clastogenic effects by directly observing chromosomal damage in metaphase cells.
Methodology:
-
Cell Culture: Similar to the micronucleus test, cultured mammalian cells (e.g., CHO, human lymphocytes) are used.
-
Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.
-
Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[5][6][7]
Conclusion
A comprehensive assessment of the genotoxicity of this compound is paramount for its continued development as a safe and effective antimalarial drug. While specific data for this compound is not yet in the public domain, the established framework of genotoxicity testing, including the Ames test, in vitro micronucleus assay, and chromosomal aberration test, provides a robust system for its evaluation. By comparing the eventual findings for this compound with the known profiles of other antimalarials, researchers and regulatory bodies can make informed decisions regarding its potential risks and benefits. The detailed protocols and workflows presented in this guide are intended to support the scientific community in this critical aspect of drug development.
References
- 1. Genotoxic evaluation of the antimalarial drugs artemisinin and artesunate in human HepG2 cells and effects on CASP3 and SOD1 gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. Oced 473 chromosomal aberration | PPTX [slideshare.net]
Safety Operating Guide
Crucial Safety Information Regarding BRD5018 Unavailable
Immediate Action Required: Obtain Safety Data Sheet (SDS) from your supplier for proper handling and disposal procedures.
Extensive searches for safety and disposal information for a substance identified as "BRD5018" have yielded no specific results. There is no publicly available Safety Data Sheet (SDS), which is the primary document detailing the necessary safety precautions, handling protocols, and disposal methods for a chemical substance.
It is critical for the safety of all laboratory personnel that you do not handle or dispose of this substance without first obtaining and reviewing the official SDS from the manufacturer or your internal safety department.
General Guidance in the Absence of Specific Information
While awaiting the specific SDS for this compound, it is imperative to treat the substance as hazardous. The following are general best practices for unknown chemical compounds. These are not a substitute for the specific guidance that will be in the SDS.
Immediate Safety & Handling Precautions:
-
Assume Hazard: Treat this compound as if it is toxic, flammable, and environmentally harmful.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
-
Ventilation: Handle the substance only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not inhale any dust or vapors.
-
Storage: Store in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Standard Disposal Workflow for Unknown Chemicals
The proper disposal route for any chemical is determined by its specific properties and hazards as outlined in its SDS. The workflow below illustrates the general decision-making process for chemical waste disposal.
Caption: General workflow for proper chemical waste disposal, starting with the critical step of obtaining the SDS.
Quantitative Data and Experimental Protocols
Without the Safety Data Sheet and any published research on this compound, no quantitative data regarding its physical or chemical properties can be provided. Similarly, no established experimental protocols involving this substance could be located.
Your safety is paramount. Please quarantine the substance and contact your supplier for the Safety Data Sheet immediately.
Essential Safety and Operational Guidance for Handling BRD5018
For researchers, scientists, and drug development professionals, strict adherence to safety protocols is paramount when handling the antimalarial agent BRD5018. This document provides immediate, essential information on personal protective equipment (PPE), safe handling procedures, and disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Respiratory Protection | Self-contained breathing apparatus | Required to avoid breathing dust, vapors, mist, or gas. |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To prevent contact with eyes. |
| Body Protection | Protective clothing | To prevent skin contact. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid all contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
-
Normal measures for preventive fire protection are advised.[1]
Storage:
-
Store in a tightly closed container.
-
Specific storage conditions, including temperature, should be followed as indicated by the supplier.
Emergency Procedures
In the event of an accidental release, follow these procedures to mitigate the situation safely.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Personal Protection: Wear a respiratory protector and do not take action without suitable protective clothing.[1]
-
Clean-up: Mix the spilled material with sand or vermiculite. Sweep up and shovel the mixture into a closable, labeled salvage container for disposal.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations.
Disposal Method:
-
Transfer the waste to a closable, labeled salvage container.
-
Disposal should be carried out by an appropriate, licensed method. For specific guidance, refer to section 13 of the safety data sheet.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
